TL13-12
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNUIPVZMJMPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53ClN10O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
961.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Gateway: Unraveling the Uptake Mechanism of TL13-12
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TL13-12 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein, a key target in certain cancers. Comprised of the ALK inhibitor TAE684 linked to the E3 ligase ligand pomalidomide, this compound effectively hijacks the cell's ubiquitin-proteasome system to eliminate its target. While its intracellular mechanism of action is well-characterized, the critical first step – how this compound traverses the cell membrane to reach its cytosolic target – remains an area of active investigation. This technical guide synthesizes the current understanding of PROTAC cellular uptake, proposes potential mechanisms for this compound, and provides detailed experimental protocols to elucidate its specific mode of entry.
Introduction to this compound and the Challenge of Cellular Entry
This compound is a heterobifunctional molecule that demonstrates high potency in degrading ALK in various cancer cell lines. Its design leverages the catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins. However, the physicochemical properties of PROTACs, including their relatively high molecular weight and complex structures, present a significant hurdle for efficient cell penetration. Understanding the cellular uptake mechanism of this compound is paramount for optimizing its therapeutic efficacy and developing next-generation degraders with improved bioavailability.
Proposed Cellular Uptake Mechanisms for this compound
While the definitive cellular uptake mechanism of this compound has not been empirically established in published literature, several plausible pathways can be hypothesized based on the general understanding of how large molecules and other PROTACs enter cells.
Passive Diffusion
Due to its molecular size, the passive diffusion of this compound across the lipid bilayer is likely to be limited. However, modifications to the linker or the warhead/E3 ligase ligand could potentially enhance its lipophilicity and facilitate some degree of passive entry.
Active Transport
It is possible that this compound is recognized and transported into the cell by one or more transmembrane transporter proteins. The structural components of this compound, TAE684 or pomalidomide, may be substrates for specific transporters. For instance, some small molecule kinase inhibitors are known to be substrates for influx transporters.
Endocytosis
Endocytic pathways are a common route for the cellular internalization of large molecules. This process involves the engulfment of the molecule by the cell membrane to form a vesicle. Several types of endocytosis could be involved:
-
Macropinocytosis: A non-specific process of engulfing extracellular fluid and its contents.
-
Clathrin-mediated endocytosis: A receptor-mediated process that provides a more specific route of entry.
-
Caveolae-mediated endocytosis: Another form of receptor-mediated endocytosis involving flask-shaped invaginations of the plasma membrane.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the cellular uptake of this compound (e.g., uptake rate, intracellular concentration, or permeability coefficients). The existing data focuses on its degradation efficiency (DC50) and inhibitory concentration (IC50) once inside the cell.
| Parameter | Cell Line | Value | Reference |
| DC50 (ALK Degradation) | H3122 | 10 nM | [1][2] |
| Karpas 299 | 180 nM | [1][2] | |
| IC50 (ALK Inhibition) | Not Specified | 0.69 nM | [3] |
Experimental Protocols to Determine the Cellular Uptake Mechanism
To elucidate the specific uptake mechanism of this compound, a series of well-defined experiments are required.
General Cell Culture and Treatment
-
Cell Lines: H3122 (NSCLC) and Karpas 299 (Anaplastic Large Cell Lymphoma) cells, known to be sensitive to this compound.
-
Culture Conditions: Standard cell culture conditions (e.g., RPMI-1640 medium supplemented with 10% FBS, 37°C, 5% CO2).
-
This compound Treatment: Cells are treated with varying concentrations of this compound for different time points.
Quantification of Intracellular this compound Concentration
-
Methodology: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying small molecules within cells.
-
Plate cells at a known density and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Wash cells thoroughly with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer).
-
Collect the cell lysate and perform protein quantification (e.g., BCA assay).
-
Extract this compound from the lysate using an appropriate organic solvent (e.g., acetonitrile).
-
Analyze the extracted sample by LC-MS to determine the concentration of this compound.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Investigating the Role of Passive Diffusion and Active Transport
-
Methodology:
-
Temperature Dependence: Perform uptake assays at 37°C and 4°C. Active transport and endocytosis are energy-dependent processes and will be significantly inhibited at lower temperatures, whereas passive diffusion will be less affected.
-
Energy Depletion: Pre-treat cells with metabolic inhibitors such as sodium azide (B81097) and 2-deoxy-D-glucose to deplete ATP. A significant reduction in this compound uptake would suggest an energy-dependent mechanism.
-
Transporter Inhibition: Use known inhibitors of common drug transporters (e.g., verapamil (B1683045) for P-glycoprotein, KO143 for BCRP) to see if they affect this compound accumulation.
-
Elucidating the Involvement of Endocytosis
-
Methodology:
-
Pharmacological Inhibition: Pre-treat cells with specific inhibitors of different endocytic pathways:
-
Chlorpromazine or Pitstop 2: To inhibit clathrin-mediated endocytosis.
-
Genistein or Filipin III: To inhibit caveolae-mediated endocytosis.
-
Amiloride or EIPA: To inhibit macropinocytosis.
-
-
Quantification: Measure the intracellular concentration of this compound after treatment with these inhibitors. A significant decrease in uptake in the presence of a specific inhibitor would point towards the involvement of that particular pathway.
-
Fluorescent Labeling and Microscopy: Synthesize a fluorescently labeled version of this compound.
-
Treat cells with the fluorescent probe.
-
Use confocal microscopy to visualize the internalization and subcellular localization of the compound.
-
Co-localization studies with markers for early endosomes (EEA1), late endosomes (Rab7), or lysosomes (LAMP1) can provide further evidence for endocytic uptake.
-
-
Visualizing the Pathways and Workflows
Proposed Cellular Uptake Pathways for this compound
Caption: Proposed cellular entry routes for this compound.
Experimental Workflow for Investigating Uptake Mechanism
Caption: Workflow to elucidate the cellular uptake of this compound.
Conclusion and Future Directions
The cellular uptake of PROTACs like this compound is a critical determinant of their therapeutic success. While the precise mechanism for this compound remains to be fully elucidated, the experimental framework outlined in this guide provides a clear path to understanding how this potent molecule enters its target cells. Future research should focus on executing these studies to not only define the uptake pathway of this compound but also to establish general principles that can guide the design of future PROTACs with enhanced cell permeability and, consequently, improved clinical potential. Identifying specific transporters or endocytic pathways involved could open new avenues for combination therapies, where the efficiency of this compound is boosted by modulating its uptake.
References
TL13-12: A Technical Guide to a Chemical Probe for Anaplastic Lymphoma Kinase (ALK) Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TL13-12, a potent and selective chemical probe for studying the function of Anaplastic Lymphoma Kinase (ALK). This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK, offering a powerful tool to investigate the cellular consequences of ALK depletion. This document details the quantitative data associated with this compound, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK activity, often resulting from chromosomal rearrangements, mutations, or amplification, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][3][4] These alterations lead to the constitutive activation of ALK and its downstream signaling pathways, promoting cell proliferation, survival, and metastasis.[3]
This compound is a hetero-bifunctional small molecule that leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and degrade the ALK protein.[5][6] It is synthesized by conjugating the known ALK inhibitor TAE684 with pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5][7][8] This dual-binding molecule brings ALK into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of ALK.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and its parent ALK inhibitor, TAE684, providing a comparative view of their biochemical and cellular activities.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | ALK | 0.69 | Biochemical Kinase Assay |
| TAE684 | ALK | 2-10 | Biochemical Kinase Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Degradation and Proliferation Activity
| Compound | Cell Line | ALK Fusion/Mutation | DC50 (nM) | Anti-proliferative IC50 (nM) | Cancer Type |
| This compound | H3122 | EML4-ALK | 10 | Not Reported | NSCLC |
| This compound | Karpas 299 | NPM-ALK | 180 | Not Reported | ALCL |
| This compound | Kelly | ALK F1174L | 50 | Not Reported | Neuroblastoma |
| This compound | CHLA20 | Not Specified | Dose-dependent degradation | Not Reported | Neuroblastoma |
DC50 (Half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded.
Table 3: Off-Target Kinase Inhibition of this compound [7]
| Off-Target Kinase | IC50 (nM) |
| Aurora A | 13.5 |
| FER | 5.74 |
| PTK2 | 18.4 |
| RPS6KA1 | 65 |
Signaling Pathways and Mechanism of Action
Constitutive ALK signaling activates multiple downstream pathways that are critical for cancer cell proliferation and survival.[2][3][9][10][11] The primary signaling cascades include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3][10] this compound, by inducing the degradation of ALK, effectively shuts down these oncogenic signaling networks.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a chemical probe for ALK function.
In Vitro ALK Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ALK.
-
Materials:
-
Recombinant human ALK kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant ALK enzyme, and the peptide substrate.
-
Add the diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular ALK Degradation Assay (Western Blot)
This assay quantifies the degradation of ALK protein in cells treated with this compound.
-
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, Karpas 299, Kelly)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-ALK, anti-phospho-ALK, anti-STAT3, anti-phospho-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time course (e.g., 4, 8, 16, 24, 48 hours).[12] Include a vehicle control (DMSO).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of ALK degradation.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation and viability of ALK-dependent cancer cells.
-
Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, AlamarBlue)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the ALK-positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This unbiased approach identifies other proteins that may be degraded by this compound, providing a measure of its selectivity.
-
Materials:
-
ALK-positive cancer cell line
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) or iTRAQ labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
-
Procedure:
-
Treat cells with this compound and a vehicle control for a defined period (e.g., 16 hours).
-
Harvest and lyse the cells.
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment conditions with isobaric tags (e.g., TMT).
-
Combine the labeled peptide samples.
-
Fractionate the combined peptide sample using HPLC.
-
Analyze the peptide fractions by LC-MS/MS.
-
Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Identify proteins that show a significant and dose-dependent decrease in abundance in the this compound-treated samples compared to controls as potential off-targets.
-
Conclusion
This compound is a valuable chemical probe for elucidating the role of ALK in normal physiology and disease. Its ability to induce potent and selective degradation of ALK provides a distinct advantage over traditional inhibitors, allowing for the study of the functional consequences of protein removal rather than just kinase inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to explore ALK biology and its therapeutic potential. As with any chemical probe, careful consideration of its selectivity and the use of appropriate controls are essential for robust and interpretable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
Technical Guide: Investigating the Role of Anaplastic Lymphoma Kinase (ALK) in Neuroblastoma with the Novel Inhibitor TL13-12
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuroblastoma is an embryonal malignancy of the sympathetic nervous system and is one of the most common solid tumors in children. A significant subset of high-risk and relapsed neuroblastomas are driven by genetic alterations in the Anaplastic Lymphoma Kinase (ALK) gene.[1][2][3] These alterations, which include activating point mutations and gene amplification, lead to constitutive activation of the ALK receptor tyrosine kinase and its downstream oncogenic signaling pathways.[4][5] This makes ALK a highly attractive therapeutic target. This document provides a technical overview of the role of ALK in neuroblastoma pathogenesis and outlines a comprehensive strategy for the preclinical investigation of TL13-12 , a novel, potent, and selective next-generation ALK inhibitor designed to target both wild-type and mutated forms of the kinase.
ALK Pathogenesis in Neuroblastoma
The ALK gene encodes a receptor tyrosine kinase that plays a role in the development of the nervous system. In neuroblastoma, its oncogenic potential is unleashed primarily through two mechanisms:
-
Activating Point Mutations: These are found in approximately 14% of high-risk neuroblastoma cases. The mutations are clustered within the kinase domain, leading to ligand-independent dimerization and constitutive kinase activity. Three hotspots—F1174, F1245, and R1275—account for about 85% of all ALK mutations in this cancer.
-
Gene Amplification: Focal amplification of the ALK locus occurs in 1-2% of neuroblastoma cases and is almost always associated with MYCN co-amplification, conferring a very poor prognosis.
Aberrant ALK activity drives tumor cell proliferation, survival, and migration by persistently activating several key downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.
ALK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the core signaling pathways activated by oncogenic ALK in neuroblastoma and the point of intervention for the inhibitor this compound. This compound is an ATP-competitive inhibitor that binds to the kinase domain of ALK, preventing its autophosphorylation and the subsequent activation of downstream effectors.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of ALK as the Major Familial Neuroblastoma Predisposition Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of different ALK mutations in a pair of neuroblastoma cell lines established at diagnosis and relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining Pathological Activities of ALK in Neuroblastoma, a Neural Crest-Derived Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating mutations in ALK provide a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of TL13-12: An In-Depth Technical Guide to a Potent ALK Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a key oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. While small-molecule ALK inhibitors have shown clinical efficacy, the emergence of drug resistance remains a significant challenge. Proteolysis-targeting chimeras (PROTACs) offer a promising alternative therapeutic strategy by inducing the degradation of target proteins rather than simply inhibiting their enzymatic activity.
TL13-12 is a potent and selective PROTAC that targets ALK for degradation.[1] It is a heterobifunctional molecule composed of the ALK inhibitor TAE684 and the E3 ubiquitin ligase ligand pomalidomide (B1683931), connected by a flexible linker.[1] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related ALK PROTACs, detailed experimental protocols for their evaluation, and visualizations of the key biological pathways and experimental workflows.
Core Concepts of this compound Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The TAE684 moiety of this compound binds to the ALK protein, while the pomalidomide moiety simultaneously recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex between ALK, this compound, and CRBN, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome.[2][3]
Mechanism of action for the ALK PROTAC degrader this compound.
Structure-Activity Relationship of ALK PROTACs
The efficacy of a PROTAC is influenced by the choice of the target protein binder, the E3 ligase ligand, and the nature of the linker connecting them. While a systematic SAR study of a large library of this compound analogs has not been published, valuable insights can be drawn from studies on closely related ALK PROTACs.
The ALK Binder: TAE684 and Alternatives
This compound utilizes TAE684 as its ALK-binding warhead.[1] TAE684 is a potent ATP-competitive inhibitor that binds to the kinase domain of ALK. The selection of a high-affinity binder is a crucial starting point for developing an effective degrader.
A study comparing a TAE684-based degrader (analogous to this compound) with a ceritinib-based degrader (TL13-112) revealed that both potently induced ALK degradation. However, the ceritinib-based PROTAC showed greater selectivity for ALK over Aurora A kinase. This highlights that the selectivity profile of the warhead can be translated to the degrader.
The E3 Ligase Ligand: Cereblon and Other E3 Ligases
This compound employs pomalidomide to recruit the CRBN E3 ligase. The choice of E3 ligase can significantly impact the degradation efficiency and cell-type specificity of a PROTAC. A study on gilteritinib-warheaded ALK PROTACs explored the use of ligands for different E3 ligases: inhibitor of apoptosis protein (IAP), CRBN, and von Hippel-Lindau (VHL). The CRBN-based PROTAC was effective at degrading FLT3, EML4-ALK, and NPM-ALK, while the IAP-based PROTAC degraded FLT3 and EML4-ALK but not NPM-ALK. The VHL-based PROTAC was ineffective against all targets in this context, underscoring the importance of empirical testing of different E3 ligase recruiters.
The Linker: Length and Composition
The linker plays a critical role in optimizing the formation of a productive ternary complex. Both the length and chemical composition of the linker can influence the potency of a PROTAC.
In the study of gilteritinib-based ALK PROTACs, it was observed that shorter linkers led to enhanced degradation activity compared to longer linkers. Another study on ceritinib-based ALK PROTACs, MS4077 and MS4078, which have different linker types, showed that both compounds potently degraded ALK fusion proteins, suggesting that some flexibility in linker composition is tolerated. The optimal linker is highly dependent on the specific target protein and E3 ligase pair and often requires empirical optimization.
Table 1: Quantitative Data for this compound and Related ALK PROTACs
| Compound | ALK Binder | E3 Ligase Ligand | Key Quantitative Data | Cell Line(s) | Reference(s) |
| This compound (9) | TAE684 | Pomalidomide (CRBN) | ALK DC50: 10 nM | H3122 | |
| ALK DC50: 180 nM | Karpas 299 | ||||
| ALK DC50: 50 nM | Kelly | ||||
| TL13-112 (11) | LDK378 (Ceritinib) | Pomalidomide (CRBN) | ALK DC50: 10 nM | H3122 | |
| ALK DC50: 40 nM | Karpas 299 | ||||
| MS4077 (5) | Ceritinib | Pomalidomide (CRBN) | ALK Kd: 37 nM | SU-DHL-1, NCI-H2228 | |
| Cell Proliferation IC50: 46 nM | SU-DHL-1 | ||||
| MS4078 (6) | Ceritinib | Pomalidomide (CRBN) | ALK Kd: 19 nM | SU-DHL-1, NCI-H2228 | |
| Cell Proliferation IC50: 33 nM | SU-DHL-1 | ||||
| Compound B3 | LDK378 (Ceritinib) | Pomalidomide (CRBN) | Potent ALK degradation | H3122 |
Off-Target Effects
Proteomic profiling of TAE684 and LDK378-based degraders, including this compound, revealed that these compounds can also promote the degradation of other kinases, such as PTK2 (FAK), Aurora A, FER, and RPS6KA1 (RSK1). This underscores the importance of comprehensive proteomic analysis to understand the full spectrum of a PROTAC's activity.
Experimental Protocols
In-Cell ALK Degradation Assay (Western Blot)
This protocol is designed to qualitatively and semi-quantitatively assess the reduction of ALK protein levels following treatment with this compound.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, Karpas 299)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed ALK-positive cells in multi-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice. Collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ALK and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the ALK protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 value.
References
The Selectivity Profile of TL13-12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the selectivity profile of TL13-12, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). The information presented herein is intended to support researchers and drug development professionals in understanding the molecular interactions and cellular effects of this compound.
Introduction
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] It is synthesized by conjugating the known ALK inhibitor TAE684 with the CRBN ligand pomalidomide (B1683931) via a chemical linker.[1][3] This targeted protein degradation approach offers a distinct mechanism of action compared to traditional kinase inhibition, potentially providing enhanced efficacy and overcoming resistance mechanisms. Understanding the complete selectivity profile of this compound is crucial for its development as a therapeutic agent and as a chemical probe.
Quantitative Selectivity Profile
The inhibitory activity and degradation-inducing potential of this compound have been quantitatively assessed against its primary target, ALK, and a panel of other kinases. The data reveals a potent and selective activity against ALK, with notable off-target effects on a few other kinases.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ALK | 0.69 |
| Aurora A | 13.5 |
| FER | 5.74 |
| PTK2 (FAK) | 18.4 |
| RPS6KA1 (RSK1) | 65 |
Data sourced from Powell CE, et al. J Med Chem. 2018.
Table 2: Cellular Degradation Activity of this compound
| Target Protein | Cell Line | DC50 (nM) |
| ALK | H3122 | 10 |
| ALK | Karpas 299 | 180 |
| ALK | Kelly | 50 |
Data sourced from Powell CE, et al. J Med Chem. 2018 and other sources.
Mechanism of Action: A Signaling Pathway Perspective
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of ALK. This process involves the formation of a ternary complex between ALK, this compound, and the CRBN E3 ligase complex.
Caption: this compound mediated degradation of ALK protein.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile, based on the protocols described by Powell et al. in the Journal of Medicinal Chemistry (2018).
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A key step is the conjugation of the ALK inhibitor TAE684 to a linker, which is then coupled to the Cereblon ligand pomalidomide. For detailed synthetic schemes and characterization data, please refer to the supporting information of the primary publication.
Biochemical Kinase Inhibition Assay (LanthaScreen™)
The biochemical potency of this compound against a panel of kinases was determined using the LanthaScreen™ Eu Kinase Binding Assay.
-
Principle: This is a fluorescence resonance energy transfer (FRET) based assay that measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by a test compound.
-
Procedure:
-
Kinase, fluorescently labeled antibody, and either this compound at varying concentrations or DMSO (vehicle control) were combined in an assay buffer (e.g., HEPES, pH 7.5, with MgCl2, EGTA, and Brij-35).
-
A europium-labeled anti-tag antibody and a kinase tracer were added to the mixture.
-
The reaction was incubated at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
The FRET signal was measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
-
Data Analysis: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.
Caption: Workflow for LanthaScreen™ Kinase Inhibition Assay.
Cell Culture and Cellular Degradation Assays
The cellular activity of this compound was assessed in various cancer cell lines.
-
Cell Lines:
-
H3122: Human non-small cell lung cancer (NSCLC) cell line with an EML4-ALK fusion. Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Karpas 299: Human anaplastic large-cell lymphoma (ALCL) cell line with an NPM-ALK fusion. Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
Kelly: Human neuroblastoma cell line with an ALK mutation. Grown in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment: Cells were seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the media was replaced with fresh media containing various concentrations of this compound or DMSO as a vehicle control.
-
Western Blotting for Protein Degradation:
-
After treatment for the desired time (e.g., 16 hours), cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies against ALK and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the protein bands was quantified using image analysis software. The level of protein degradation was normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC50 (concentration at which 50% degradation is achieved) was determined from the dose-response curves.
Global Proteomic Profiling
To assess the broader selectivity of this compound, global proteomic analysis was performed to identify other proteins that are degraded upon treatment.
-
Sample Preparation: Cells were treated with this compound or DMSO. Following treatment, cells were lysed, and the proteins were extracted, reduced, alkylated, and digested into peptides (typically with trypsin).
-
Mass Spectrometry: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data was processed using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of each protein in the this compound-treated samples was compared to the vehicle-treated samples to identify proteins that were significantly downregulated.
Caption: Workflow for Global Proteomic Profiling.
Conclusion
This compound is a potent and selective degrader of the ALK protein. Quantitative biochemical and cellular assays have demonstrated its high affinity for ALK and its ability to induce robust degradation of ALK in various cancer cell lines. While highly selective, proteomic profiling has revealed a few off-target kinases that are also degraded by this compound. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other targeted protein degraders. This comprehensive understanding of its selectivity profile is essential for advancing its potential as a novel therapeutic agent.
References
The Core Recruitment Mechanism: Ternary Complex Formation
An in-depth analysis of current literature reveals that "TL13-12" is not an E3 ligase itself, but rather a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
This guide provides a detailed overview of the recruitment mechanism of the VHL E3 ligase by PROTACs incorporating this compound or its derivatives, focusing on the formation of the key ternary complex and the subsequent ubiquitination and degradation of the target protein.
The fundamental mechanism of action for a this compound-based PROTAC involves the chemically induced proximity of a target protein and the VHL E3 ligase complex. The PROTAC acts as a molecular bridge, simultaneously binding to both proteins, thereby forming a transient ternary complex (Target Protein-PROTAC-VHL).
Once this complex is formed, the E3 ligase machinery is brought into close proximity to the target protein. This allows for the efficient transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then captures, unfolds, and degrades the target protein. The PROTAC molecule is not consumed in this process and can go on to induce the degradation of multiple copies of the target protein.
Below is a diagram illustrating this cyclical process.
Quantitative Analysis of Molecular Interactions
The efficacy of a this compound-based PROTAC is contingent on the binding affinities between the PROTAC and its two targets (the protein of interest and VHL), as well as the stability of the resulting ternary complex. These parameters are determined experimentally and are crucial for optimizing PROTAC design.
Binding Affinity Data
The binding affinity of the VHL ligand portion of the PROTAC is a key determinant of recruitment efficacy. This compound is a derivative of VH032, a well-characterized VHL ligand. The affinities are typically measured using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
| Compound/Ligand | Binds to | Kd (nM) | Assay | Reference |
| VH032 | VHL | 188 | ITC | |
| This compound (as part of PROTAC) | VHL | Data not publicly available | - | - |
Note: Specific affinity values for this compound itself are not readily found in public literature, but as a derivative of VH032, it is engineered for high-affinity binding to VHL.
PROTAC Performance Metrics
The overall effectiveness of the PROTAC is measured by its ability to induce the degradation of the target protein. Key metrics include the DC50 (concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARD-69 | Androgen Receptor (AR) | 1 | >95 | LNCaP | |
| ARD-266 | Androgen Receptor (AR) | 2.5 | >95 | VCaP |
These PROTACs utilize a VHL ligand scaffold from which this compound is derived, demonstrating the high potency achievable.
Key Experimental Protocols
The characterization of this compound-based PROTACs involves a suite of biophysical and cell-based assays to confirm the mechanism of action and quantify performance.
Protocol: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to demonstrate and quantify the formation of the ternary complex in solution.
Objective: To measure the PROTAC-induced proximity of the target protein and the VHL E3 ligase complex.
Methodology:
-
Reagents:
-
His-tagged VHL-ElonginB-ElonginC (VBC) complex.
-
GST-tagged Target Protein (e.g., BRD4).
-
Terbium-conjugated anti-His antibody (donor fluorophore).
-
Fluorescein- or BODIPY-conjugated anti-GST antibody (acceptor fluorophore).
-
PROTAC of interest.
-
-
Procedure:
-
The VBC complex, target protein, and the two antibodies are incubated together in an assay buffer.
-
The PROTAC is titrated into the solution at various concentrations.
-
The mixture is incubated to allow for complex formation.
-
The plate is read on a TR-FRET-capable plate reader, exciting the donor (Terbium) and measuring emission from both the donor and the acceptor.
-
-
Data Analysis: The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated. An increase in this ratio with increasing PROTAC concentration indicates the formation of the ternary complex.
Protocol: Target Protein Degradation Assay (Western Blot)
The most direct method to confirm the functional outcome of PROTAC action is to measure the reduction in the levels of the target protein within cells.
Objective: To quantify the dose-dependent degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture: Plate cells (e.g., LNCaP for AR degradation) in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
The recruitment of the VHL E3 ligase using the this compound ligand is a powerful strategy in the development of PROTACs for targeted protein degradation. The mechanism hinges on the formation of a productive ternary complex, which is governed by the biophysical principles of binding affinity and cooperativity. The potency of these degraders, as evidenced by low nanomolar DC50 values for PROTACs like ARD-69, underscores the effectiveness of this approach. The experimental protocols outlined above represent the standard methods used to validate the mechanism and quantify the performance of these next-generation therapeutics.
TL13-12: An In-Depth Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways affected by TL13-12, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader. This document details the mechanism of action, quantitative effects on protein degradation and cell proliferation, and the experimental protocols used to elucidate these findings.
Introduction: Targeting ALK with Proteolysis-Targeting Chimeras (PROTACs)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, becomes a key driver in several cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] While small-molecule kinase inhibitors targeting ALK have shown clinical efficacy, the development of resistance remains a significant challenge.
Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a specific target protein. This compound is a first-generation ALK-targeting PROTAC that exemplifies this approach. It is synthesized by conjugating the known ALK inhibitor TAE684 with pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual-binding capability allows this compound to form a ternary complex between ALK and Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of ALK.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the induced degradation of the ALK protein. This process can be visualized as a catalytic cycle where a single molecule of this compound can induce the degradation of multiple ALK protein molecules.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cancer cell lines. The key metrics used are the DC50, which represents the concentration of the degrader that results in 50% degradation of the target protein, and the EC50, which is the concentration that causes 50% of the maximum anti-proliferative effect.
| Cell Line | Cancer Type | Target Protein | DC50 (nM) | EC50 (nM) | Reference |
| H3122 | NSCLC | ALK | ~10 | 12 | [1] |
| Karpas 299 | ALCL | ALK | 180 | 10 | [1][3] |
| Kelly | Neuroblastoma | ALK | 50 | 12 | [1] |
| CHLA20 | Neuroblastoma | ALK | Not Determined | 10 | [1] |
Table 1: Quantitative analysis of this compound activity in various cancer cell lines.
Downstream Signaling Pathways Affected by this compound
The degradation of ALK by this compound leads to the inhibition of its downstream signaling cascades, which are crucial for cancer cell proliferation and survival. The primary pathway affected is the JAK/STAT signaling axis, particularly the phosphorylation of STAT3.
Constitutively active ALK phosphorylates and activates STAT3, which then translocates to the nucleus and acts as a transcription factor for genes involved in cell survival and proliferation. By degrading ALK, this compound effectively blocks this signaling cascade.
In H3122 cells, this compound has been shown to sustain the inhibition of ALK and STAT3 phosphorylation over a 48-hour period, comparable to its parent kinase inhibitor, TAE684.[3]
Off-Target Effects
Proteomic profiling has revealed that in addition to ALK, this compound can also promote the degradation of other kinases, including:
-
Aurora A
-
FER
-
PTK2 (FAK)
-
RPS6KA1 (RSK1)[2]
The degradation of these off-target kinases may contribute to the overall cellular effects of this compound and should be considered when interpreting experimental results.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound.
Western Blot Analysis for Protein Degradation
This protocol is used to determine the extent of ALK degradation following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., H3122, Karpas 299, Kelly)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-ALK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 16 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay
This assay measures the anti-proliferative effect of this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.
Conclusion
This compound is a potent PROTAC that effectively induces the degradation of ALK in various cancer cell lines. This leads to the sustained inhibition of downstream signaling pathways, most notably the ALK-STAT3 axis, resulting in a significant anti-proliferative effect. The off-target degradation of other kinases may also contribute to its cellular activity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other ALK-targeting degraders. This in-depth understanding is crucial for the continued development of targeted protein degradation as a therapeutic strategy for ALK-driven cancers.
References
Technical Guide: TL13-12 for Inducing ALK Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TL13-12, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, becomes a key driver in several cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] this compound offers a novel therapeutic strategy by not just inhibiting ALK but by mediating its targeted destruction through the ubiquitin-proteasome system. This document outlines the mechanism of action of this compound, presents its efficacy data in various cancer cell lines, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional molecule that leverages the cell's own protein disposal machinery to eliminate ALK. It is synthesized by conjugating the known ALK inhibitor TAE684 with pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual-binding capability allows this compound to act as a molecular bridge, bringing ALK into close proximity with the CRBN E3 ligase complex.[1][3] This induced proximity facilitates the ubiquitination of ALK, marking it for degradation by the 26S proteasome. This targeted degradation approach can offer a more sustained and profound inhibition of ALK signaling compared to traditional small molecule inhibitors and may provide a strategy to overcome inhibitor resistance.
Mechanism of Action
The mechanism of this compound-induced ALK knockdown follows the PROTAC-mediated protein degradation pathway:
-
Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the ALK protein and the Cereblon (CRBN) component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, forming a ternary ALK-TL13-12-CRBN complex.
-
Ubiquitination: The formation of this ternary complex brings ALK into the vicinity of the E3 ligase machinery, which facilitates the transfer of ubiquitin (Ub) molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the ALK protein.
-
Proteasomal Degradation: The resulting polyubiquitinated ALK is then recognized as a substrate by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: After ALK degradation, this compound is released and can engage another ALK protein, acting catalytically to induce multiple rounds of degradation.
Quantitative Data Presentation
The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating potent ALK degradation and inhibition of cell proliferation. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory and Degradation Activity of this compound
| Parameter | Cell Line | Value (nM) | Reference |
| IC₅₀ (ALK activity) | - | 0.69 | |
| DC₅₀ (ALK degradation) | H3122 | 10 | |
| Karpas 299 | 180 | ||
| Kelly | 50 |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Table 2: Off-Target Kinase Inhibition by this compound
| Kinase | IC₅₀ (nM) | Reference |
| Aurora A | 13.5 | |
| FER | 5.74 | |
| PTK2 (FAK) | 18.4 | |
| RPS6KA1 (RSK1) | 65 |
ALK Signaling Pathways
Constitutively active ALK drives tumor growth and survival through the activation of several downstream signaling pathways. The primary pathways include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. This compound-mediated degradation of ALK leads to the sustained inhibition of these pathways, most notably observed through the reduced phosphorylation of STAT3.
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of this compound's effects on ALK protein levels, cell viability, and kinase activity.
Western Blot for ALK Protein Knockdown
This protocol is designed to quantify the extent of this compound-induced ALK degradation in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H3122, Karpas 299, Kelly)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 200 nM) for a specified duration (maximum degradation is typically observed at 16 hours). Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ALK and p-STAT3 signals to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on ALK kinase activity.
Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a generic tyrosine kinase peptide substrate)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant ALK enzyme, and serial dilutions of this compound or DMSO control.
-
Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Plot the kinase activity against the this compound concentration to determine the IC₅₀ value.
Experimental Workflow Visualization
Conclusion
This compound is a powerful research tool for investigating the biological consequences of ALK degradation. Its ability to potently and selectively induce the knockdown of ALK protein provides a distinct advantage over traditional kinase inhibitors. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their studies of ALK-driven cancers and to explore the potential of targeted protein degradation as a therapeutic strategy. The provided data and methodologies should serve as a valuable resource for drug development professionals and scientists working in the field of oncology.
References
Initial Characterization of TL13-12: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of TL13-12, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader, in various cancer cell lines. This compound is a Proteolysis Targeting Chimera (PROTAC) that demonstrates significant efficacy in inducing the degradation of oncogenic ALK fusion proteins and mutants. This document details the mechanism of action, quantitative degradation and inhibition data, experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development investigating targeted protein degradation as a therapeutic strategy.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through chromosomal rearrangements or mutations, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma (NB)[1]. While small-molecule ALK inhibitors have shown clinical efficacy, the emergence of resistance remains a significant challenge.
This compound is a novel heterobifunctional molecule designed to overcome these limitations by inducing the targeted degradation of the ALK protein. It is a PROTAC that links the ALK inhibitor TAE684 to the E3 ubiquitin ligase ligand pomalidomide[1]. This dual-binding capability allows this compound to recruit the cellular ubiquitin-proteasome system to the ALK protein, leading to its ubiquitination and subsequent degradation. This guide summarizes the initial preclinical characterization of this compound in relevant cancer cell line models.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery to eliminate the ALK oncoprotein. The molecule consists of three key components:
-
A ligand for ALK: The pyrimidine-based ALK inhibitor TAE684 binds to the kinase domain of ALK.
-
A ligand for an E3 Ubiquitin Ligase: Pomalidomide binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker: A flexible linker connects the ALK and CRBN ligands.
This tripartite structure facilitates the formation of a ternary complex between ALK, this compound, and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin molecules to the ALK protein, marking it for recognition and degradation by the 26S proteasome.
Quantitative Data
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: ALK Degradation Potency (DC50) of this compound
| Cell Line | Cancer Type | ALK Status | DC50 (nM) |
| H3122 | NSCLC | EML4-ALK | 10[2][3][4] |
| Karpas 299 | ALCL | NPM-ALK | 180[2][3][4] |
DC50: Concentration required to induce 50% degradation of the target protein.
Table 2: Kinase Inhibitory Potency (IC50) of this compound
| Kinase | IC50 (nM) |
| ALK | 0.69[5] |
| Aurora A | 13.5[5] |
| FER | 5.74[5] |
| PTK2 | 18.4[5] |
| RPS6KA1 | 65[5] |
IC50: Concentration required to inhibit 50% of the kinase activity.
Table 3: Anti-proliferative Activity (EC50) of this compound
| Cell Line | Cancer Type | ALK Status | EC50 (nM) |
| H3122 | NSCLC | EML4-ALK | Data not available |
| Karpas 299 | ALCL | NPM-ALK | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used in the initial characterization of this compound. These protocols are based on standard laboratory procedures and information inferred from the supplementary data of the primary research article by Powell et al., 2018.
Cell Culture and Maintenance
-
Cell Lines:
-
H3122 (NSCLC, EML4-ALK)
-
Karpas 299 (ALCL, NPM-ALK)
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Adherent cells (H3122) are passaged upon reaching 80-90% confluency using trypsin-EDTA. Suspension cells (Karpas 299) are passaged by dilution to maintain an optimal cell density.
Western Blotting for ALK Degradation
This protocol is used to determine the extent of ALK protein degradation following treatment with this compound.
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 16 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein samples to equal concentrations and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line.
-
Drug Treatment: After allowing the cells to adhere overnight (for adherent cells), treat them with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the drug concentration to generate a dose-response curve and calculate the EC50 value.
-
Signaling Pathway Analysis
This compound-mediated degradation of ALK leads to the inhibition of its downstream signaling pathways, which are crucial for the survival and proliferation of ALK-driven cancer cells. A key pathway affected is the JAK/STAT pathway, particularly the phosphorylation of STAT3.
Constitutively active ALK phosphorylates and activates STAT3, which then translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation. By degrading ALK, this compound prevents STAT3 phosphorylation, thereby inhibiting this pro-tumorigenic signaling cascade. In H3122 cells, this compound has been shown to sustain the inhibition of both ALK and STAT3 phosphorylation.
Conclusion
The initial characterization of this compound demonstrates its potential as a potent and selective degrader of oncogenic ALK in various cancer cell lines. By effectively inducing the degradation of ALK, this compound inhibits downstream pro-survival signaling pathways, offering a promising therapeutic strategy for ALK-driven malignancies. The data and protocols presented in this technical guide provide a foundational resource for further preclinical and clinical investigation of this compound and other ALK-targeting PROTACs.
References
Methodological & Application
Application Notes and Protocols for TL13-12 in H3122 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK). It is synthesized by linking the ALK inhibitor TAE684 to the cereblon E3 ubiquitin ligase ligand, Pomalidomide.[1][2] This bifunctional molecule brings ALK into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]
The H3122 cell line, derived from non-small-cell lung cancer (NSCLC), is characterized by the presence of the EML4-ALK fusion oncogene.[3] This genetic alteration results in constitutive ALK activation, making H3122 cells "ALK-addicted" and highly dependent on ALK signaling for their proliferation and survival. Consequently, H3122 cells serve as a critical in vitro model for studying the efficacy of ALK-targeted therapies, including PROTAC degraders like this compound.
These application notes provide detailed protocols for utilizing this compound to induce ALK degradation in H3122 cells and for assessing its downstream cellular effects.
Data Presentation
Table 1: In Vitro Activity of this compound in H3122 Cells
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (ALK Degradation) | 10 nM | H3122 | |
| Time to Maximum Degradation | 16 hours | H3122 | |
| IC₅₀ (ALK Inhibition) | 0.69 nM | Biochemical Assay |
Signaling Pathway
The EML4-ALK fusion protein in H3122 cells promotes downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MEK/ERK pathways, which are crucial for cell proliferation and survival. This compound-mediated degradation of ALK leads to the inhibition of these pathways.
Caption: this compound mediated degradation of EML4-ALK and downstream signaling.
Experimental Protocols
H3122 Cell Culture
This protocol outlines the standard procedure for culturing H3122 cells.
Materials:
-
H3122 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
T25 or T75 cell culture flasks
-
CO₂ incubator
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Thaw cryopreserved H3122 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T25 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Cell Passaging:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 4-5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.
-
Western Blot Analysis of ALK Degradation and Signaling
This protocol is for assessing the degradation of ALK and the phosphorylation status of its downstream targets.
Caption: Workflow for Western Blot analysis.
Materials:
-
H3122 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment:
-
Seed H3122 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for 16 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Cell Viability (MTT) Assay
This assay measures the effect of this compound on H3122 cell viability.
Materials:
-
H3122 cells
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed H3122 cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Immunoprecipitation of ALK
This protocol is for the immunoprecipitation of ALK to study its interactions or post-translational modifications.
Caption: Workflow for Immunoprecipitation.
Materials:
-
H3122 cell lysate
-
Anti-ALK antibody
-
Protein A/G agarose (B213101) beads
-
IP lysis buffer
-
Wash buffer
Protocol:
-
Lysate Preparation: Prepare cell lysates from H3122 cells.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-ALK antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using Laemmli sample buffer.
-
Analysis: Analyze the eluate by Western blotting.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers studying the effects of the ALK PROTAC degrader this compound in the EML4-ALK positive H3122 cell line. These methodologies can be adapted to investigate other PROTACs and targeted therapies in similar cellular contexts, contributing to the advancement of novel cancer therapeutics.
References
Optimizing TL13-12 Concentration for Western Blot Analysis of ALK Degradation
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TL13-12 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK).[1][2][] It functions by linking the ALK protein to the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of ALK. This mechanism of action makes this compound a valuable tool for studying ALK signaling and a potential therapeutic agent for ALK-driven cancers. Western blotting is a crucial technique to quantify the degradation of ALK induced by this compound. This document provides a detailed protocol for optimizing the concentration of this compound to achieve maximal ALK degradation for Western blot analysis.
Data Presentation
The optimal concentration of this compound for ALK degradation can vary depending on the cell line and experimental conditions. The following table summarizes reported DC50 values (the concentration at which 50% of the target protein is degraded) for this compound in different cancer cell lines, which can serve as a starting point for optimization.
| Cell Line | Cancer Type | DC50 of this compound for ALK Degradation | Reference |
| H3122 | Non-Small Cell Lung Cancer | 10 nM | |
| Karpas 299 | Anaplastic Large-Cell Lymphoma | 180 nM | |
| Kelly | Neuroblastoma | 50 nM |
Note: Maximum degradation is typically observed after 16 hours of treatment.
Signaling Pathway
This compound induces the degradation of ALK, a receptor tyrosine kinase. In many cancers, chromosomal translocations lead to the creation of ALK fusion proteins which are constitutively active. This leads to the activation of downstream signaling pathways, such as the JAK/STAT pathway, which promotes cell proliferation and survival. By degrading ALK, this compound inhibits the phosphorylation of downstream effectors like STAT3, thereby blocking these pro-cancerous signals.
Experimental Protocols
To determine the optimal this compound concentration for your specific cell line, it is recommended to perform a dose-response experiment followed by a time-course experiment.
Experimental Workflow
Dose-Response Experiment
Objective: To determine the optimal concentration of this compound for ALK degradation.
Materials:
-
This compound (soluble in DMSO)
-
Cell line of interest expressing ALK
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against ALK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed the desired number of cells in a multi-well plate and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. A suggested starting range is 0, 1, 10, 50, 100, 200, and 500 nM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 16 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blot:
-
Normalize the protein concentration for all samples.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ALK antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ALK band intensity to the corresponding loading control band intensity. Plot the normalized ALK levels against the this compound concentration to determine the optimal concentration for degradation.
Time-Course Experiment
Objective: To determine the optimal treatment duration for maximal ALK degradation.
Protocol:
-
Follow the same procedure as the dose-response experiment.
-
Treat the cells with the optimal concentration of this compound determined from the dose-response experiment.
-
Incubate the cells for different time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
-
Harvest the cells at each time point and perform Western blot analysis as described above.
-
Analyze the data to identify the time point at which maximum ALK degradation occurs.
Troubleshooting
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., switch between non-fat milk and BSA, increase blocking time).
-
Titrate the primary and secondary antibody concentrations.
-
-
No or Weak Signal:
-
Confirm that the cell line expresses ALK.
-
Increase the amount of protein loaded onto the gel.
-
Check the activity of the primary and secondary antibodies.
-
Ensure the ECL substrate is not expired.
-
-
Inconsistent Results:
-
Ensure equal protein loading in all lanes.
-
Maintain consistent experimental conditions (e.g., incubation times, antibody dilutions).
-
By following these protocols, researchers can effectively optimize the concentration and treatment time of this compound to reliably study ALK degradation and its downstream effects in their specific experimental system.
References
Application Notes and Protocols for TL13-12 Treatment in ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through mutations, amplifications, or chromosomal rearrangements, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] While ALK inhibitors have shown clinical efficacy, acquired resistance often limits their long-term effectiveness.[4][5]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to overcome drug resistance by inducing the degradation of target proteins. TL13-12 is a potent and selective PROTAC that targets ALK for degradation. It is a heterobifunctional molecule composed of the ALK inhibitor TAE684 conjugated to a ligand for the Cereblon E3 ubiquitin ligase. This design facilitates the formation of a ternary complex between ALK and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein. These application notes provide a detailed overview of the treatment time course for ALK degradation by this compound, along with protocols for relevant experiments.
Data Presentation
This compound Induced ALK Degradation
The following table summarizes the quantitative data on the efficacy of this compound in inducing ALK degradation in various cancer cell lines.
| Cell Line | Cancer Type | ALK Fusion/Mutation | Metric | Value | Treatment Time (hours) | Reference |
| H3122 | NSCLC | EML4-ALK | DC₅₀ | 10 nM | 16 | |
| Karpas 299 | ALCL | NPM-ALK | DC₅₀ | 180 nM | 16 | |
| Kelly | Neuroblastoma | ALK F1174L | DC₅₀ | 50 nM | Not Specified | |
| CHLA20 | Neuroblastoma | Not Specified | Effect | Dose-dependent degradation | 16 |
DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.
Time Course of ALK Degradation
While a complete time-course dataset is not available in a single source, the following information has been compiled from existing literature. Maximum ALK degradation is consistently observed at 16 hours of treatment with this compound in both H3122 and Karpas 299 cell lines. In H3122 cells, ALK degradation is initiated as early as 4 hours, while in Karpas 299 cells, it begins at 8 hours. For a more detailed kinetic analysis, a time-course experiment with multiple time points is recommended.
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
Constitutive activation of ALK leads to the activation of several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The primary signaling cascades include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
Caption: Downstream signaling pathways activated by ALK.
This compound Mechanism of Action and Experimental Workflow
This compound induces the degradation of ALK through the ubiquitin-proteasome system. The general workflow to assess the efficacy of this compound involves treating ALK-positive cancer cells with the compound and subsequently measuring ALK protein levels and cell viability.
Caption: Workflow for assessing this compound mediated ALK degradation.
Experimental Protocols
Protocol 1: Western Blot for ALK Degradation
This protocol details the steps to assess the levels of ALK protein following treatment with this compound.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, Karpas 299)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 200 nM) for a fixed time (e.g., 16 hours) for dose-response experiments.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours).
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
-
Protocol 2: Cell Viability Assay
This protocol describes how to measure the effect of this compound on the viability of ALK-positive cancer cells using a luminescent-based assay like CellTiter-Glo®.
Materials:
-
ALK-positive cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
-
Conclusion
This compound is a promising ALK-targeting PROTAC that effectively induces the degradation of ALK protein in various cancer cell lines. The provided data and protocols offer a framework for researchers to investigate the time-dependent effects of this compound on ALK degradation and its subsequent impact on cancer cell viability. Further studies, particularly detailed time-course experiments, will enhance our understanding of the kinetics of this compound-mediated ALK degradation and inform its potential clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Note and Protocol: Assessing Cell Viability in Response to TL13-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-12 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK).[1][2][3] ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[4][5] Unlike traditional kinase inhibitors that function through occupancy-based inhibition, this compound is a heterobifunctional molecule that brings ALK into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism offers the potential for a more sustained inhibition of downstream signaling pathways. This compound is composed of the ALK inhibitor TAE684 conjugated to the Cereblon (CRBN) E3 ligase ligand pomalidomide.
This document provides a detailed protocol for assessing the effect of this compound on the viability of cancer cell lines using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle of the Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability.
Materials and Reagents
-
This compound (storable at -20°C or -80°C)
-
ALK-positive cancer cell line (e.g., H3122, Karpas 299, Kelly)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette and sterile pipette tips
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding: a. Culture ALK-positive cells to ~80% confluency. b. Trypsinize adherent cells or gently collect suspension cells. c. Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion). d. Dilute the cells in fresh culture medium to the desired seeding density (typically 5,000-10,000 cells per well in a 96-well plate). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include wells with medium only to serve as a background control. g. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
2. Compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the IC50 value. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only). e. Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours). Maximum degradation of ALK by this compound has been observed at 16 hours.
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals. c. After incubation, carefully remove the medium from the wells. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then aspirate the supernatant. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
4. Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
The results of the cell viability assay can be summarized and analyzed as follows:
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.
-
Calculation of Percent Viability: Express the viability of the treated cells as a percentage of the viability of the vehicle control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
IC50 Determination: From the dose-response curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%.
Table 1: Example Data Layout for this compound Cell Viability Assay
| This compound Conc. (nM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |
| 1 | 1.10 | 1.15 | 1.12 | 1.12 | 89.6 |
| 10 | 0.85 | 0.88 | 0.82 | 0.85 | 68.0 |
| 100 | 0.50 | 0.55 | 0.48 | 0.51 | 40.8 |
| 1000 | 0.20 | 0.22 | 0.18 | 0.20 | 16.0 |
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of ALK.
Caption: Workflow for the this compound cell viability assay.
Caption: Effect of this compound on the ALK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. rndsystems.com [rndsystems.com]
- 4. PROTACs: great opportunities for academia and industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Note & Protocol: Measuring the Cytotoxicity of TL13-12 using the MTS Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in assessing the cytotoxic effects of chemical compounds.
Introduction: TL13-12 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade the anaplastic lymphoma kinase (ALK) protein.[1][][3] The assessment of its cytotoxic potential is a critical step in its development as a potential therapeutic agent. This document provides a detailed protocol for evaluating the cytotoxicity of this compound using the MTS assay, a colorimetric method for quantifying viable cells.[4][5] The assay is performed on a relevant human cancer cell line, such as the ALK-positive non-small-cell lung cancer (NSCLC) cell line H3122, where this compound has shown activity.[3]
Principle of the MTS Assay: The MTS assay is a robust method for determining cell viability.[6] The core principle involves the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[7][8] NAD(P)H-dependent dehydrogenase enzymes, present in viable cells, convert the MTS reagent into a colored formazan (B1609692) product that is soluble in the cell culture medium.[5][8][9] The quantity of this formazan product is directly proportional to the number of living cells in the culture.[6] The amount of formazan is determined by measuring the absorbance of the solution at 490-500 nm using a spectrophotometer.[4][5][8] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, cytotoxicity of the tested compound.
I. Required Materials and Reagents
| Reagent / Material | Supplier Example | Notes |
| H3122 Cell Line (or other suitable ALK-positive line) | ATCC | Ensure cells are healthy and in the logarithmic growth phase. |
| This compound Compound | MedChemExpress, R&D Systems, etc. | Prepare stock solutions in DMSO. |
| MTS Reagent | Abcam (ab197010), Promega, etc. | Light-sensitive; store protected from light.[10] |
| RPMI-1640 Medium | Gibco, Corning | Base medium for H3122 cells. |
| Fetal Bovine Serum (FBS) | Gibco, Sigma-Aldrich | Heat-inactivated. |
| Penicillin-Streptomycin (100X) | Gibco, Corning | For preventing bacterial contamination. |
| Trypsin-EDTA (0.25%) | Gibco, Corning | For cell detachment. |
| Phosphate-Buffered Saline (PBS) | Gibco, Corning | Calcium and Magnesium-free. |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Vehicle for dissolving this compound. |
| Sterile 96-well flat-bottom tissue culture plates | Corning, Falcon | For cell seeding and assay. |
| CO₂ Incubator | --- | Maintained at 37°C, 5% CO₂. |
| Microplate Spectrophotometer (ELISA Reader) | --- | Capable of reading absorbance at 490 nm. |
| Sterile Pipette Tips, Serological Pipettes, Microcentrifuge Tubes | --- | |
| Hemocytometer or Automated Cell Counter | --- | For accurate cell counting. |
II. Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes as necessary for other formats.
Step 1: Cell Culture and Seeding
-
Culture H3122 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Ensure cells are in their logarithmic growth phase before starting the experiment.
-
Harvest cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Count the cells using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cells to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control (blank).[11]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume growth.
Step 2: Preparation of this compound and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C for long-term use.[3]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test for a new compound might be from 0.1 nM to 10 µM. The final DMSO concentration in all wells (including the vehicle control) should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (or vehicle control medium for untreated cells) to the respective wells as per the plate layout.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours). A 16-hour incubation has been shown to be effective for observing maximum ALK degradation by this compound.[3]
Step 3: MTS Assay and Absorbance Reading
-
Following the treatment incubation, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.[8][11][12]
-
Gently tap the plate to mix.
-
Incubate the plate for 1 to 4 hours at 37°C in the CO₂ incubator.[8][11][12] The optimal incubation time can vary depending on the cell type and density, so it may need to be determined empirically.
-
After incubation, place the plate in a microplate spectrophotometer and measure the absorbance at 490 nm.[5][8][9]
III. Data Presentation and Analysis
Quantitative Assay Parameters
| Parameter | Value | Notes |
| Cell Line | H3122 | ALK-positive NSCLC |
| Plate Format | 96-well | Clear, flat-bottom |
| Seeding Density | 5,000 cells/well | Optimize based on cell growth rate. |
| Volume per Well | 100 µL | |
| This compound Incubation Time | 16 - 72 hours | Test different time points. |
| MTS Reagent Volume | 20 µL/well | For a final culture volume of 120 µL. |
| MTS Incubation Time | 1 - 4 hours | Protect from light during incubation. |
| Absorbance Wavelength | 490 nm |
Data Calculation
-
Background Subtraction: Average the absorbance values of the "medium only" blank wells and subtract this average from all other wells.[10]
-
Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated (vehicle control) cells.
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value can be calculated by performing a non-linear regression analysis on the dose-response curve.[13]
IV. Visualizations
MTS Assay Principle
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. iscaconsortium.org [iscaconsortium.org]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. youtube.com [youtube.com]
Application Notes & Protocols for TL13-12 in a Neuroblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a prominent role in the pathogenesis of several cancers, including a subset of high-risk neuroblastoma.[1][2] Activating mutations (e.g., F1174L, R1275Q) or amplification of the ALK gene can drive tumor growth and survival, making it an attractive therapeutic target.[1] TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK.[1][3] As a heterobifunctional molecule, this compound links the ALK inhibitor TAE684 to the cereblon (CRBN) E3 ubiquitin ligase ligand, pomalidomide (B1683931).[1][4][] This dual binding recruits the cellular ubiquitin-proteasome system to the ALK protein, leading to its ubiquitination and subsequent degradation, offering a novel therapeutic modality to eliminate the oncogenic ALK protein.[][6]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its evaluation in preclinical neuroblastoma xenograft models.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal machinery. The process can be summarized in the following steps:
-
Ternary Complex Formation : The ALK inhibitor moiety of this compound binds to the ALK kinase domain, while the pomalidomide moiety simultaneously binds to the CRBN E3 ubiquitin ligase. This forms a stable ternary complex of ALK-TL13-12-CRBN.[1]
-
Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the ALK protein.
-
Proteasomal Degradation : The polyubiquitinated ALK protein is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein.[6]
-
Catalytic Cycle : After inducing degradation, this compound is released and can bind to another ALK protein, enabling a new degradation cycle. This catalytic nature allows for sustained target protein knockdown at potentially lower drug concentrations compared to traditional inhibitors.
This mechanism leads to the sustained inhibition of downstream ALK signaling pathways, such as the STAT3 pathway, which is critical for neuroblastoma cell proliferation and survival.[1]
Quantitative Data
In Vitro Degradation of ALK
This compound has demonstrated potent and selective degradation of ALK in various cancer cell lines, including neuroblastoma cell lines known to harbor ALK mutations.
| Cell Line | Cancer Type | ALK Status | DC50 (nM) | Reference |
| Kelly | Neuroblastoma | F1174L | 50 | [1] |
| H3122 | NSCLC | EML4-ALK | 10 | [3][7] |
| Karpas 299 | ALCL | NPM-ALK | 180 | [1][3][7] |
DC50: Half-maximal degradation concentration.
In Vivo Efficacy in Neuroblastoma Xenograft Model
As of the latest review of published literature, specific in vivo efficacy data for this compound in a neuroblastoma xenograft model has not been detailed. The following table is provided as a template for researchers to present their findings from such studies. Key endpoints should include Tumor Growth Inhibition (TGI) and changes in tumor volume over time.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day X) (mm³ ± SEM) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | e.g., 0.5% HPMC, Daily, IP | Data | N/A | N/A |
| This compound | e.g., 50 mg/kg, Daily, IP | Data | Data | Data |
| TAE684 (Comparator) | e.g., 25 mg/kg, Daily, IP | Data | Data | Data |
Experimental Protocols
Protocol 1: In Vitro ALK Degradation Assay
This protocol details the procedure to determine the DC50 of this compound in neuroblastoma cells.
Materials:
-
Neuroblastoma cell line (e.g., Kelly, SH-SY5Y)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (anti-ALK, anti-GAPDH or anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed Kelly cells in 6-well plates at a density that allows for 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 10, 50, 100, 250 nM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate for the desired time period (maximum degradation is often observed at 16 hours).[3]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-ALK antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane for a loading control (GAPDH or β-actin).
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize ALK band intensity to the loading control. Plot the percentage of ALK remaining relative to the vehicle control against the log concentration of this compound. Calculate the DC50 value using non-linear regression.
Protocol 2: Neuroblastoma Xenograft Model
This protocol provides a representative method for establishing and treating a subcutaneous neuroblastoma xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
ALK-mutant neuroblastoma cells (e.g., Kelly)
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude or NOD/SCID mice)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in water)
-
Dosing equipment (syringes, gavage needles)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture Kelly cells under standard conditions. On the day of injection, harvest cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 20 x 10⁶ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure them 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, comparator drug).
-
Drug Administration:
-
Prepare a fresh formulation of this compound in the vehicle solution daily.
-
Administer this compound via the desired route (e.g., intraperitoneal (IP) injection or oral gavage) at the predetermined dose and schedule.
-
The vehicle group should receive an equivalent volume of the vehicle solution.
-
-
Efficacy Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
The primary endpoint is typically the tumor volume at the end of the study.
-
The study should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study. Perform statistical analysis (e.g., ANOVA or t-test) to compare treatment groups to the vehicle control.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Lysophosphatidic Acid Stimulates Mitogenic Activity and Signaling in Human Neuroblastoma Cells through a Crosstalk with Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative Cross-Talk between Neuroblastoma Subtypes Confers Resistance to Anaplastic Lymphoma Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Thalidomide is anti-angiogenic in a xenograft model of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing TL13-12-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK).[] As a heterobifunctional molecule, this compound links a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase to an ALK inhibitor, thereby hijacking the cell's ubiquitin-proteasome system to specifically target ALK for degradation.[] The degradation of ALK, a key driver in several cancers, is intended to inhibit downstream signaling pathways and ultimately induce apoptosis in cancer cells.
These application notes provide a comprehensive set of protocols for researchers to effectively assess apoptosis induced by this compound in relevant cancer cell lines. The methodologies detailed below cover key assays for detecting the hallmark events of apoptosis, from early membrane changes to caspase activation and mitochondrial dysfunction.
Data Presentation
Quantitative data from apoptosis assays should be summarized for clear comparison. Below are template tables for organizing typical results.
Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (e.g., 0.1% DMSO) | 0 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 200 | |||
| Positive Control (e.g., Staurosporine) | 1 µM |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (nM) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Vehicle Control |
| Vehicle Control (e.g., 0.1% DMSO) | 0 | 1.0 | |
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 200 | ||
| Positive Control (e.g., Etoposide) | 50 µM |
Table 3: Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment Group | Concentration (nM) | Red/Green Fluorescence Ratio | % Depolarized Mitochondria |
| Vehicle Control (e.g., 0.1% DMSO) | 0 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 200 | ||
| Positive Control (e.g., CCCP) | 50 µM |
Table 4: Western Blot Densitometry Analysis
| Treatment Group | Concentration (nM) | Relative Cleaved PARP/GAPDH Ratio | Relative Cleaved Caspase-3/GAPDH Ratio |
| Vehicle Control (e.g., 0.1% DMSO) | 0 | 1.0 | 1.0 |
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 200 | ||
| Positive Control (e.g., Staurosporine) | 1 µM |
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Lines: Utilize relevant ALK-positive cancer cell lines such as H3122 (NSCLC) or Karpas 299 (Anaplastic Large Cell Lymphoma), where this compound has demonstrated degradation activity.[2]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).[2] Store at -20°C or -80°C.[3]
-
Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed confluency at the end of the experiment.
-
On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Based on published data, a concentration range of 10 nM to 200 nM is recommended for initial experiments.
-
Include a vehicle control (e.g., 0.1% DMSO) in all experiments.
-
The optimal incubation time for apoptosis induction may vary between cell lines. Based on degradation kinetics, a treatment duration of 16 to 48 hours is a reasonable starting point.
-
Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry
This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive).
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound as described above.
-
Harvest cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Workflow for Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for the desired time (e.g., 24-48 hours).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
References
TL13-12 in Combination Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-12 is a potent and selective preclinical anaplastic lymphoma kinase (ALK) Proteolysis Targeting Chimera (PROTAC) degrader. It is composed of the ALK inhibitor TAE684 conjugated to the cereblon E3 ligase ligand pomalidomide (B1683931).[1] This bifunctional molecule is designed to induce the degradation of ALK protein, a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[2][3] While this compound has demonstrated significant single-agent activity in preclinical models, the development of resistance to targeted therapies, including ALK inhibitors, remains a critical challenge in the clinical setting.
Acquired resistance to ALK inhibitors can arise from on-target mutations in the ALK kinase domain or the activation of bypass signaling pathways that circumvent the need for ALK signaling.[4][5] This has led to the exploration of combination therapies aimed at overcoming or preventing resistance and enhancing therapeutic efficacy. These application notes provide a comprehensive overview of the rationale and preclinical evidence for combining this compound with other targeted agents, along with detailed protocols for evaluating these combinations.
Rationale for Combination Therapies
The primary rationale for combining this compound with other anticancer agents is to address the mechanisms of resistance to ALK inhibition. Key bypass signaling pathways implicated in resistance to ALK inhibitors include the RAS-MAPK, PI3K-AKT, and IGF-1R pathways.[1][6] Targeting these pathways concurrently with ALK degradation presents a promising strategy to achieve more durable responses.
Furthermore, the pomalidomide component of this compound possesses immunomodulatory properties, including the ability to enhance T-cell and NK-cell-mediated anti-tumor immunity and inhibit the proliferation and function of regulatory T cells (Tregs).[7][8] This provides a strong basis for exploring combinations with immunotherapies, such as immune checkpoint inhibitors.
Proposed Combination Strategies
Based on preclinical evidence for ALK inhibitors and the known mechanisms of resistance, the following combination strategies are proposed for this compound:
-
This compound + SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that acts as a critical node downstream of multiple receptor tyrosine kinases (RTKs) and is involved in activating the RAS-MAPK pathway.[9] Inhibition of SHP2 has been shown to restore sensitivity to ALK inhibitors in resistant models.[10]
-
This compound + MEK Inhibitors: The RAS-MAPK pathway is a key downstream effector of ALK signaling.[1] Combined inhibition of ALK and MEK has demonstrated synergistic anti-tumor effects in preclinical models of ALK-positive NSCLC.[11][12]
-
This compound + IGF-1R Inhibitors: Activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway has been identified as a mechanism of resistance to ALK inhibitors.[2][13] Co-targeting ALK and IGF-1R has shown synergistic effects in preclinical studies.[2][14]
-
This compound + Immune Checkpoint Inhibitors: The immunomodulatory activity of the pomalidomide component of this compound suggests potential synergy with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) by enhancing the anti-tumor immune response.[7][8]
Quantitative Data from Preclinical Combination Studies
The following tables summarize key quantitative data from preclinical studies investigating the combination of ALK inhibitors with inhibitors of bypass signaling pathways. While these studies do not use this compound directly, they provide a strong rationale for its use in similar combinations.
Table 1: In Vitro Synergy of ALK Inhibitors with SHP2 Inhibitors
| Cell Line | Cancer Type | ALK Inhibitor | SHP2 Inhibitor | Combination Effect | Reference |
| H3122 | NSCLC | Alectinib | SHP099 | Synergistic decrease in cell viability | [15] |
| H2228 | NSCLC | Alectinib | SHP099 | Synergistic decrease in cell viability | [15] |
| ALK-mutant Neuroblastoma Cell Lines | Neuroblastoma | Ceritinib, Lorlatinib | TNO155 | Synergistic reduction in cell growth | [16][17] |
| Lorlatinib-resistant ALK-F1174L Neuroblastoma Cells | Neuroblastoma | Lorlatinib | TNO155 | Re-sensitization to lorlatinib | [17] |
Table 2: In Vitro Synergy of ALK Inhibitors with MEK Inhibitors
| Cell Line | Cancer Type | ALK Inhibitor | MEK Inhibitor | Combination Effect | Reference |
| H3122 | NSCLC | TAE684 | MEK Inhibitor | Inhibition of cell proliferation and induction of apoptosis | [12] |
| H2228 | NSCLC | TAE684 | MEK Inhibitor | Marked apoptosis induction | [12] |
| H3122 | NSCLC | Crizotinib (B193316) | Selumetinib | Potent inhibition of cell growth | [18] |
| CR-H3122 (Crizotinib-resistant) | NSCLC | Crizotinib | Selumetinib | Potent inhibition of cell growth | [18] |
Table 3: In Vitro Synergy of ALK Inhibitors with IGF-1R Inhibitors
| Cell Line | Cancer Type | ALK Inhibitor | IGF-1R Inhibitor | Combination Effect | Reference |
| H3122 | NSCLC | Crizotinib | MAb391 (mAb), OSI-906 (TKI) | Synergistic decrease in cell proliferation | [13][19] |
| STE-1 | NSCLC | Crizotinib | MAb391 (mAb), OSI-906 (TKI) | Synergistic decrease in cell proliferation | [13][19] |
| ALK-mutated Neuroblastoma Cell Lines | Neuroblastoma | ALK Inhibitor | IGF-1R Inhibitor | Synergistic anti-proliferation effects | [20] |
Signaling Pathways and Mechanisms of Action
Caption: ALK signaling pathways and the mechanism of action of this compound.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with other targeted inhibitors (e.g., SHP2, MEK, or IGF-1R inhibitors) on the proliferation of ALK-positive cancer cell lines.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, H2228 for NSCLC; Kelly, NB-1 for neuroblastoma)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., SHP2 inhibitor, MEK inhibitor, IGF-1R inhibitor; stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader for luminescence or absorbance
Protocol:
-
Cell Seeding: Seed ALK-positive cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium. A 6x6 or 7x7 matrix of concentrations is recommended, with concentrations ranging from well below to well above the known IC50 values of each drug.
-
Drug Treatment: Add 20 µL of the drug dilutions to the appropriate wells. Include wells with single agents and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).[9]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Workflow for in vitro synergy assessment.
In Vivo Xenograft Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of this compound in combination with a targeted inhibitor in a mouse xenograft model of ALK-positive cancer.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
ALK-positive cancer cell line (e.g., H3122)
-
Matrigel
-
This compound formulation for in vivo administration (e.g., in 0.5% methylcellulose)
-
Combination agent formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 ALK-positive cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + combination agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Caption: Workflow for in vivo xenograft combination therapy study.
Conclusion
The development of the ALK PROTAC degrader this compound offers a novel therapeutic strategy for ALK-driven cancers. The exploration of this compound in combination with inhibitors of key resistance pathways, such as SHP2, MEK, and IGF-1R, holds significant promise for improving patient outcomes. Furthermore, the immunomodulatory properties of its pomalidomide component open up exciting possibilities for combination with immunotherapies. The protocols outlined in these application notes provide a framework for the preclinical evaluation of these promising combination strategies.
References
- 1. ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ccij-online.org [ccij-online.org]
- 4. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SHP2 inhibition restores sensitivity to ALK inhibitors in resistant ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combined effect of ALK and MEK inhibitors in EML4-ALK-positive non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rationale for co-targeting IGF-1R and ALK in ALK fusion positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of synergistic suppression of ALK-positive lung cancer cell growth by the combination of ALK and SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications - Figshare [aacr.figshare.com]
- 17. SHP2 INHIBITOR TNO155 SYNERGIZES WITH ALK INHIBITORS IN ALK-DRIVEN NEUROBLASTOMA MODELS - OAK Open Access Archive [oak.novartis.com]
- 18. Research Portal [ourarchive.otago.ac.nz]
- 19. researchgate.net [researchgate.net]
- 20. IGF1R Contributes to Cell Proliferation in ALK-Mutated Neuroblastoma with Preference for Activating the PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying ALK Degradation with TL13-12 via Densitometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and differentiation.[1][2] Aberrant ALK activity, often resulting from chromosomal translocations, gene amplifications, or point mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][3] These genetic alterations lead to the constitutive activation of downstream signaling pathways such as JAK/STAT, RAS/MAPK, PI3K/Akt, and PLCγ, promoting tumor growth and survival.[1][3][4][5]
Targeted protein degradation has emerged as a promising therapeutic strategy. TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK.[6][7] It is a heterobifunctional molecule that consists of the ALK inhibitor TAE684 linked to the E3 ubiquitin ligase ligand pomalidomide.[6][7] This dual-binding capability allows this compound to bring ALK into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of ALK by the proteasome.[7][8] This application note provides a detailed protocol for quantifying the this compound-mediated degradation of ALK in cancer cell lines using Western blot analysis followed by densitometry.
Quantitative Data Summary
The efficacy of this compound in inducing ALK degradation has been demonstrated in various cancer cell lines. The half-maximal degradation concentration (DC50) and the time-course of degradation are key parameters to quantify its activity.
| Cell Line | Cancer Type | ALK Aberration | This compound DC50 | Time for Max. Degradation | Reference |
| H3122 | NSCLC | EML4-ALK Fusion | 10 nM | 16 hours | [6][9][10] |
| Karpas 299 | ALCL | NPM-ALK Fusion | 180 nM | 16 hours | [6][9][10] |
| Kelly | Neuroblastoma | ALK F1174L Mutation | 50 nM | Not Specified | [7] |
| CHLA20 | Neuroblastoma | Not Specified | Not Specified | 16 hours | [6] |
Signaling Pathway and Mechanism of Action
Constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling pathways critical for cell proliferation and survival. This compound effectively abrogates this signaling by inducing the targeted degradation of the ALK protein.
Caption: ALK signaling pathways and the mechanism of this compound induced degradation.
Experimental Protocol: Quantification of ALK Degradation
This protocol outlines the steps to quantify the degradation of ALK in cancer cell lines following treatment with this compound, using Western blotting and densitometric analysis.
Materials
-
ALK-positive cancer cell lines (e.g., H3122, Karpas 299)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ALK antibody
-
Anti-GAPDH, anti-β-actin, or anti-α-tubulin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Imaging system for chemiluminescent blots
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
References
- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies | MDPI [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. TL 13-12 | Active Degraders | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
overcoming the hook effect with TL13-12 dosing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoassays to quantify the PROTAC® degrader, TL13-12.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it relevant for this compound immunoassays?
A1: The hook effect, also known as the prozone phenomenon, is an immunological phenomenon that can lead to falsely low or negative results in immunoassays when the analyte concentration is excessively high.[1][2][] In the context of a sandwich immunoassay, a very high concentration of this compound can saturate both the capture and detection antibodies simultaneously, preventing the formation of the "sandwich" complex necessary for signal generation.[][4] This is particularly relevant for PROTACs like this compound, as their mechanism of action involves forming a ternary complex, and supraoptimal concentrations can lead to the formation of non-productive binary complexes, a phenomenon analogous to the hook effect.
Q2: My this compound concentration readings are unexpectedly low, especially in samples where I expect high concentrations. Could this be the hook effect?
A2: Yes, unexpectedly low readings in high-concentration samples are a classic indicator of the hook effect.[2][] If you observe a decrease in signal at the highest concentrations of your standard curve or in concentrated samples, it is highly probable that you are encountering a hook effect.
Q3: What type of immunoassay is most susceptible to the hook effect when measuring a small molecule like this compound?
A3: One-step sandwich immunoassays are most susceptible to the high-dose hook effect.[1][2][] For small molecules like this compound, competitive immunoassays are often employed. While the classic hook effect is characteristic of sandwich assays, other dose-related anomalies can occur in competitive formats.
Q4: How can I confirm that the low readings are due to the hook effect and not another experimental error?
A4: The most reliable method to confirm a hook effect is to perform serial dilutions of the problematic sample.[2] If the hook effect is present, diluting the sample will bring the analyte concentration back into the optimal range of the assay, resulting in a higher, more accurate reading for the diluted sample.
Troubleshooting Guide
Issue: Suspected Hook Effect Leading to Falsely Low this compound Quantification
This guide provides a systematic approach to identify and mitigate the hook effect in your this compound immunoassay.
Step 1: Preliminary Checks
Before suspecting a hook effect, rule out other common sources of error:
-
Reagent Preparation: Ensure all buffers, standards, and antibodies are prepared correctly and have not expired.
-
Incubation Times and Temperatures: Verify that incubation steps were performed according to the protocol.
-
Washing Steps: Inadequate washing can lead to high background, while overly aggressive washing can reduce the signal.
-
Plate Reader Settings: Confirm that the correct wavelength and filters are being used for detection.
Step 2: Experimental Protocol for Hook Effect Identification
This protocol details the serial dilution method to confirm the presence of a hook effect.
Objective: To determine if falsely low readings are a result of a high-dose hook effect.
Materials:
-
Sample with suspected high this compound concentration
-
Assay-specific dilution buffer
-
Pipettes and sterile tips
-
Microplate and other reagents for your this compound immunoassay
Procedure:
-
Prepare Serial Dilutions:
-
Create a series of dilutions of the suspect sample. Recommended dilutions are 1:10, 1:100, and 1:1000.
-
For a 1:10 dilution, mix 1 part sample with 9 parts dilution buffer.
-
Use the 1:10 dilution to prepare the 1:100 dilution, and so on.
-
-
Assay the Diluted Samples:
-
Run the undiluted sample and all prepared dilutions in the this compound immunoassay according to the standard protocol.
-
Include all necessary controls and standards.
-
-
Analyze the Results:
-
Calculate the concentration of this compound in the undiluted and diluted samples based on the standard curve.
-
Multiply the concentration of the diluted samples by their respective dilution factors to get the back-calculated concentration of the original sample.
-
Interpretation:
-
If the back-calculated concentrations of the diluted samples are significantly higher than the concentration of the undiluted sample, a hook effect is confirmed.
-
The dilution that yields the highest back-calculated concentration is likely the most accurate measurement.
-
-
Step 3: Overcoming the Hook Effect
Once the hook effect is confirmed, the following strategies can be employed:
-
Routine Sample Dilution: Based on your findings, establish a standard dilution protocol for all samples that are expected to have high this compound concentrations.
-
Assay Re-optimization:
-
Increase Antibody Concentrations: In some cases, increasing the concentration of the capture or detection antibodies can extend the dynamic range of the assay and mitigate the hook effect.
-
Two-Step Assay Protocol: If using a one-step sandwich immunoassay, switching to a two-step protocol can resolve the hook effect. In a two-step assay, the sample is first incubated with the capture antibody, followed by a wash step to remove excess analyte before the addition of the detection antibody.[2]
-
Quantitative Data for this compound (Biological Activity)
The following table summarizes key quantitative data related to the biological activity of this compound. Note that these values refer to the compound's ability to inhibit or degrade its target protein, Anaplastic Lymphoma Kinase (ALK), and are not directly the concentration ranges for an immunoassay.
| Parameter | Cell Line | Value | Reference |
| IC50 (Inhibition of ALK activity) | - | 0.69 nM | [5] |
| DC50 (Degradation of ALK) | H3122 | 10 nM | [5][6][7] |
| DC50 (Degradation of ALK) | Karpas 299 | 180 nM | [5][6][7] |
| DC50 (Degradation of ALK) | Kelly | 50 nM | [8] |
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the High-Dose Hook Effect.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Studies of the low dose 'hook' effect in a competitive homogeneous immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 8. mybiosource.com [mybiosource.com]
Technical Support Center: Managing TL13-12 Off-Target Effects on Aurora A Kinase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of the PROTAC® degrader TL13-12 on Aurora A kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary and off-target activities?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] It is synthesized by linking the ALK inhibitor TAE684 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] While highly effective against ALK, proteomic studies have demonstrated that this compound also promotes the degradation of other kinases, most notably Aurora A, as well as FER, PTK2 (FAK), and RPS6KA1 (RSK1).[2][3]
Q2: How significant is the off-target degradation of Aurora A by this compound?
A2: The degradation of Aurora A is a known off-target effect of this compound. The potency of this compound against Aurora A is less than its on-target activity against ALK, but it occurs at nanomolar concentrations and can have significant biological consequences. For example, in Kelly and CHLA20 neuroblastoma cells, this compound induces dose-dependent degradation of both ALK and Aurora A.[2] The degree of off-target degradation can vary between cell lines.
Q3: What are the potential phenotypic consequences of Aurora A degradation?
A3: Aurora A is a key regulator of mitosis, involved in centrosome maturation and separation, and spindle assembly. Its degradation can lead to distinct cellular phenotypes that may confound the interpretation of experiments focused solely on ALK degradation. These can include:
-
G2/M cell cycle arrest: Inhibition or degradation of Aurora A can disrupt mitotic entry and progression.
-
Apoptosis: Prolonged mitotic arrest or mitotic errors resulting from Aurora A loss can trigger programmed cell death.
-
Spindle abnormalities: Loss of Aurora A function can lead to monopolar or multipolar spindles.
Q4: How can I distinguish between on-target (ALK-driven) and off-target (Aurora A-driven) effects of this compound in my experiments?
A4: Deconvoluting the effects of this compound requires a multi-faceted approach with carefully designed control experiments:
-
Use of a selective Aurora A inhibitor: Treat cells with a highly selective Aurora A inhibitor (e.g., Alisertib) to compare the resulting phenotype with that of this compound treatment.
-
Rescue experiments: If possible, overexpress a degradation-resistant mutant of ALK to see if it rescues the observed phenotype. If the phenotype persists, it is likely due to off-target effects.
-
Dose-response analysis: Carefully titrate this compound and correlate the concentrations at which you observe specific phenotypes with the known DC50 values for ALK and Aurora A degradation.
-
Negative control PROTAC: Use a structurally similar but inactive analog of this compound that does not bind to either ALK or Cereblon to control for effects unrelated to protein degradation.
Data Presentation
Table 1: Comparative Potency of this compound on ALK (On-Target) and Aurora A (Off-Target)
| Parameter | ALK | Aurora A | Other Off-Targets | Reference |
| IC50 (Inhibition) | 0.69 nM | 13.5 nM | FER: 5.74 nM, PTK2: 18.4 nM, RPS6KA1: 65 nM | |
| DC50 (Degradation) | 10 nM (H3122 cells) | Not explicitly quantified in direct comparison | Not explicitly quantified in direct comparison | |
| 180 nM (Karpas 299 cells) | ||||
| 50 nM (Kelly cells) |
Note: IC50 values represent the concentration of this compound required to inhibit the kinase activity by 50%, while DC50 values represent the concentration required to degrade 50% of the target protein.
Mandatory Visualization
References
Technical Support Center: Investigating the Impact of ABCB1 Transporter on TL13-12 Efficacy
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are investigating the efficacy of TL13-12, a selective ALK-PROTAC degrader, and encountering potential issues related to multidrug resistance. A common mechanism of resistance to therapeutic compounds is the overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp).[1][2][3] This document provides troubleshooting advice and frequently asked questions (FAQs) to help you determine if ABCB1 is impacting your experimental outcomes with this compound and offers potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is the ABCB1 transporter and how could it affect the efficacy of my compound, this compound?
A1: The ABCB1 transporter (P-glycoprotein) is a transmembrane protein that functions as an ATP-dependent efflux pump.[4] It can actively transport a wide variety of structurally diverse compounds out of the cell, thereby reducing their intracellular concentration and limiting their therapeutic effect.[3] If this compound is a substrate of ABCB1, cancer cells overexpressing this transporter may exhibit resistance by actively removing this compound, preventing it from reaching its target, the anaplastic lymphoma kinase (ALK).
Q2: My this compound is showing lower than expected efficacy in a specific cancer cell line. Could ABCB1 be the cause?
A2: It is possible. A common indicator of ABCB1-mediated resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of a compound in a resistant cell line compared to its parental, sensitive counterpart. Many cancer cell lines, particularly those that have been previously exposed to chemotherapy, can develop multidrug resistance through the upregulation of ABCB1. We recommend verifying the ABCB1 expression status of your cell line.
Q3: How can I determine if my cell line overexpresses the ABCB1 transporter?
A3: You can assess ABCB1 expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure ABCB1 mRNA levels.
-
Western Blot: To detect the ABCB1 protein.
-
Flow Cytometry and Immunofluorescence: To confirm the presence and localization of the ABCB1 protein on the cell surface.
Q4: Are there small molecule inhibitors I can use to test for ABCB1-mediated resistance to this compound?
A4: Yes, several well-characterized ABCB1 inhibitors can be used to probe for ABCB1 activity. These include verapamil, elacridar, and tariquidar. By co-administering one of these inhibitors with this compound, you can observe if the efficacy of this compound is restored in the resistant cell line. A significant decrease in the IC50 of this compound in the presence of an ABCB1 inhibitor is strong evidence that ABCB1 is responsible for the observed resistance.
Q5: If this compound is a substrate of ABCB1, what are my next steps?
A5: If you confirm that ABCB1 is impacting this compound efficacy, you could consider several strategies:
-
Combination Therapy: Investigate the synergistic effects of this compound with an ABCB1 inhibitor in your preclinical models.
-
Structural Modification: If you are in the drug development phase, medicinal chemists could explore modifications to the this compound structure to reduce its affinity for the ABCB1 transporter.
-
Alternative Models: Utilize preclinical models that do not overexpress ABCB1 to further study the primary mechanism of action of this compound.
Troubleshooting Guides
Problem 1: High IC50 value of this compound in a specific cell line.
This guide will help you determine if the high IC50 is due to ABCB1 overexpression.
Hypothetical Data: Cytotoxicity of this compound
| Cell Line | ABCB1 Expression | This compound IC50 (nM) | This compound + Elacridar (1 µM) IC50 (nM) | Fold-Resistance | Fold-Reversal |
| Parental (e.g., DU145) | Low | 50 | 45 | 1.0 | 1.1 |
| Resistant (e.g., DU145-DTXR) | High | 3500 | 75 | 70.0 | 46.7 |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate your parental and suspected resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, both in the presence and absence of a fixed concentration of an ABCB1 inhibitor (e.g., 1 µM elacridar). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Interpretation of Results:
-
A significantly higher IC50 value for this compound in the resistant cell line compared to the parental line suggests resistance.
-
A dramatic reduction in the IC50 of this compound in the resistant cell line when co-treated with an ABCB1 inhibitor strongly indicates that the resistance is mediated by ABCB1.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high this compound IC50.
Problem 2: Reduced intracellular accumulation of this compound.
If this compound is being actively effluxed by ABCB1, you will observe lower intracellular concentrations in cells that overexpress the transporter.
Hypothetical Data: this compound Accumulation
| Cell Line | Treatment | Intracellular this compound (Relative Fluorescence Units) |
| Parental | This compound (100 nM) | 12,500 |
| Resistant | This compound (100 nM) | 3,200 |
| Resistant | This compound (100 nM) + Elacridar (1 µM) | 11,800 |
Experimental Protocol: Drug Accumulation Assay
This protocol assumes a fluorescently labeled version of this compound is available. If not, a radiolabeled compound or LC-MS/MS can be used for quantification.
-
Cell Preparation: Harvest and wash parental and resistant cells, then resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: For the reversal group, pre-incubate the resistant cells with an ABCB1 inhibitor (e.g., 1 µM elacridar) for 1 hour at 37°C.
-
Drug Incubation: Add the fluorescently labeled this compound to all cell suspensions to a final concentration of 100 nM.
-
Time Course: Incubate the cells at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Washing: Immediately after taking each aliquot, wash the cells twice with ice-cold PBS to stop the transport process and remove extracellular drug.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Interpretation: Compare the fluorescence intensity between the cell lines and treatment groups.
Interpretation of Results:
-
Lower fluorescence in the resistant cell line compared to the parental line indicates reduced accumulation of this compound.
-
An increase in fluorescence in the resistant cell line when co-treated with an ABCB1 inhibitor confirms that the reduced accumulation is due to ABCB1-mediated efflux.
Signaling Pathway: ABCB1-Mediated Efflux of this compound
Caption: Mechanism of ABCB1-mediated this compound efflux.
References
- 1. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of ABCB1 confers resistance to FLT3 inhibitor FN-1501 in cancer cells: in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
how to mitigate TL13-12 insolubility in culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PROTAC ALK degrader, TL13-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges with this compound insolubility in culture media during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, up to 100 mM, in 100% DMSO.[1] Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming to 37°C can be employed.
Q2: I observed precipitation when I added my this compound DMSO stock to the cell culture medium. What is the likely cause?
Precipitation upon dilution of a DMSO stock into an aqueous solution like cell culture media is a common issue for hydrophobic compounds. This phenomenon, known as solvent shifting, occurs because the compound is poorly soluble in the final aqueous environment. The high concentration of the compound in the DMSO stock rapidly comes into contact with the aqueous medium, causing it to crash out of solution.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1%.[1] Primary cells are often more sensitive. It is best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.
Q4: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound is cell line-dependent. Published data indicates the following effective concentrations for ALK degradation:
-
Kelly and CHLA20 cells: Used in dose-dependent manner up to 160 nM.[1]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Can serum in the culture medium help with this compound solubility?
Yes, serum proteins, such as albumin, can bind to hydrophobic compounds and help to keep them in solution. However, the solubilizing effect of serum has its limits, and at high concentrations, this compound may still precipitate. The type and percentage of serum can influence its solubilizing capacity.
Troubleshooting Guide: this compound Precipitation in Culture Media
This guide provides a step-by-step approach to mitigate this compound precipitation in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate and heavy precipitation upon adding DMSO stock to media. | Rapid Solvent Exchange: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. | Serial Dilution in Media: Instead of a single large dilution, perform a series of smaller, sequential dilutions in pre-warmed (37°C) culture medium. This allows for a more gradual change in the solvent environment. |
| High Final Concentration: The target working concentration of this compound exceeds its solubility limit in the final culture medium. | Optimize Working Concentration: If experimentally feasible, lower the final concentration of this compound. Perform a dose-response curve to find the lowest effective concentration. | |
| Low Temperature of Media: Adding the DMSO stock to cold media can decrease the solubility of the compound. | Pre-warm Media: Always use culture media that has been pre-warmed to 37°C before adding the this compound stock solution. | |
| Media becomes cloudy or hazy over time during the experiment. | Slow Precipitation/Aggregation: The compound is initially dissolved but is not stable in the aqueous environment and slowly precipitates or aggregates over the incubation period. | Increase Mixing During Dilution: When preparing the final working solution, add the this compound stock dropwise to the pre-warmed media while gently vortexing or swirling the tube. This can help to create a more stable, dispersed solution. |
| High Final DMSO Concentration: While DMSO helps with the initial dissolution, a higher final concentration does not always prevent precipitation and can be toxic to cells. | Lower Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%. This may require preparing a more dilute intermediate stock solution in DMSO. | |
| Inconsistent results between experiments. | Inconsistent Stock Solution Preparation: Variability in how the initial DMSO stock is prepared and diluted. | Standardize Dilution Protocol: Follow a consistent, step-by-step protocol for preparing your working solutions for every experiment. See the recommended experimental protocol below. |
| Stock Solution Stability: The compound may be degrading or precipitating in the stock solution over time due to repeated freeze-thaw cycles. | Aliquot Stock Solutions: After preparing the initial high-concentration DMSO stock, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions in Culture Media
This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into your final cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Dissolve the required amount of this compound powder in 100% DMSO to make a 10 mM stock solution.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM or 100 µM) in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Ensure your complete cell culture medium is pre-warmed to 37°C.
-
To prepare a 100 nM final working solution from a 100 µM intermediate stock (as an example):
-
You will need to perform a 1:1000 dilution.
-
Add 999 µL of pre-warmed culture medium to a sterile tube.
-
While gently vortexing the tube, add 1 µL of the 100 µM intermediate stock solution dropwise.
-
-
Visually inspect the final solution for any signs of precipitation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 961.48 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% (up to 0.5% may be tolerated by some cell lines) | [1] |
| DC50 in H3122 cells | 10 nM | [1][2] |
| DC50 in Karpas 299 cells | 180 nM | [1][2] |
| Effective Concentration Range in Kelly & CHLA20 cells | 20-160 nM | [1] |
Visual Guides
Signaling Pathway of this compound
References
TL13-12 Technical Support Center: Optimizing Incubation Time for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing TL13-12 incubation time to achieve maximum degradation of the anaplastic lymphoma kinase (ALK) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target anaplastic lymphoma kinase (ALK) for degradation.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to ALK (a derivative of the ALK inhibitor TAE684) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide).[1][2] By bringing ALK into proximity with the E3 ligase, this compound induces the ubiquitination of ALK, marking it for degradation by the proteasome. This event-driven mechanism allows a single this compound molecule to induce the degradation of multiple ALK protein molecules.
Q2: What is the optimal incubation time for this compound to achieve maximum ALK degradation?
A2: Based on experimental data, maximum degradation of ALK is typically observed after a 16-hour incubation with this compound in cell lines such as H3122 and Karpas 299. However, initial degradation can be detected as early as 4 hours in H3122 cells and 8 hours in Karpas 299 cells. It is recommended to perform a time-course experiment to determine the optimal degradation window for your specific cell line and experimental conditions.
Q3: What are the recommended cell lines for studying this compound-mediated ALK degradation?
A3: this compound has been shown to be effective in various cancer cell lines that express ALK, including:
-
Non-small-cell lung cancer (NSCLC) cells expressing EML4-ALK fusion protein (e.g., H3122).
-
Anaplastic large-cell lymphoma (ALCL) cells with NPM-ALK fusion protein (e.g., Karpas 299).
-
Neuroblastoma (NB) cells with ALK mutations (e.g., Kelly).
Q4: What are the known off-target effects of this compound?
A4: While this compound is selective for ALK, some off-target degradation of other kinases has been observed, including Aurora A, FER, PTK2, and RPS6KA1. It is important to consider these potential off-target effects when interpreting experimental results.
Data Presentation
Table 1: this compound Degradation Efficiency (DC50) in Various Cell Lines
| Cell Line | Cancer Type | ALK Variant | DC50 (nM) | Incubation Time |
| H3122 | NSCLC | EML4-ALK | 10 | 16 hours |
| Karpas 299 | ALCL | NPM-ALK | 180 | 16 hours |
| Kelly | Neuroblastoma | ALKF1174L | 50 | Not Specified |
Table 2: Time-Course of this compound Induced ALK Degradation
| Cell Line | 4 hours | 8 hours | 16 hours |
| H3122 | Degradation observed | - | Maximum degradation |
| Karpas 299 | - | Degradation observed | Maximum degradation |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50
This protocol outlines the steps to determine the concentration of this compound that induces 50% degradation of ALK (DC50).
-
Cell Seeding: Plate your chosen ALK-positive cell line (e.g., H3122, Karpas 299) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 16 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ALK band intensity to the loading control. Plot the percentage of ALK degradation relative to the vehicle control against the log of the this compound concentration to determine the DC50 value.
Protocol 2: Time-Course Experiment
This protocol is designed to determine the optimal incubation time for ALK degradation.
-
Cell Seeding: Seed your chosen ALK-positive cell line in multiple wells of a 6-well plate at a consistent density.
-
Cell Treatment: Treat the cells with a fixed concentration of this compound (e.g., a concentration at or above the DC50) and a vehicle control.
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours) after treatment.
-
Western Blot Analysis: Perform cell lysis, protein quantification, and western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Quantify the ALK and loading control band intensities for each time point. Plot the percentage of ALK degradation relative to the 0-hour time point against the incubation time to identify the time at which maximum degradation occurs.
Troubleshooting Guide
Q: I am not observing any ALK degradation. What could be the problem?
A: There are several potential reasons for a lack of degradation. Consider the following troubleshooting steps:
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability.
-
Solution: Ensure proper handling and dissolution of this compound. Consider using a different cell line that may have better uptake.
-
-
Ternary Complex Formation: The formation of a stable ternary complex between ALK, this compound, and Cereblon is essential for degradation.
-
Solution: Confirm the expression of Cereblon in your cell line via western blot or qPCR. If Cereblon expression is low, consider using a different cell line.
-
-
Proteasome Activity: The proteasome may be inhibited by other compounds in your media, or the cells may have intrinsic resistance.
-
Solution: Include a positive control for proteasome-mediated degradation. Pre-treating cells with a proteasome inhibitor like MG132 should rescue this compound-induced ALK degradation.
-
-
Compound Integrity: The this compound compound may have degraded.
-
Solution: Ensure proper storage of the compound at -20°C. Prepare fresh dilutions for each experiment.
-
Q: The degradation of ALK is decreasing at higher concentrations of this compound. What is happening?
A: This phenomenon is known as the "hook effect" and is common with PROTACs. At very high concentrations, this compound is more likely to form binary complexes (ALK-TL13-12 or Cereblon-TL13-12) rather than the productive ternary complex required for degradation.
-
Solution: Perform a wide dose-response experiment with a broader range of concentrations, including lower nanomolar concentrations, to identify the optimal concentration window for maximal degradation.
Q: My degradation results are inconsistent between experiments. What can I do to improve reproducibility?
A: Inconsistent results can arise from variability in experimental conditions.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
Consistent Incubation Times: Adhere strictly to the determined optimal incubation time.
-
Fresh Reagents: Prepare fresh dilutions of this compound for each experiment.
-
Visualizations
Caption: Mechanism of this compound induced ALK degradation.
Caption: Workflow for a this compound dose-response experiment.
Caption: Troubleshooting flowchart for lack of ALK degradation.
References
dealing with inconsistent TL13-12 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the ALK degrader, TL13-12. For researchers, scientists, and drug development professionals, this resource offers detailed methodologies and data to help ensure consistent and reliable results.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent ALK Degradation | Cell passage number too high, leading to altered cellular characteristics.[1] | Use cells with a low passage number and ensure consistency across experiments. |
| Mycoplasma contamination affecting cellular processes.[1] | Regularly test for and eliminate mycoplasma contamination. | |
| Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Maximum degradation is often observed at 16 hours.[2] | |
| Issues with the E3 ligase complex. | Ensure the cell line expresses sufficient levels of Cereblon, the E3 ligase recruited by this compound.[3] | |
| High Well-to-Well Variability | "Edge effects" in microtiter plates due to evaporation.[4][5] | Use plates with moats, fill perimeter wells with sterile buffer or media, and ensure proper humidity in the incubator. |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate seeding techniques to achieve a uniform cell monolayer. | |
| Pipetting errors during reagent addition. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Off-Target Effects Observed | This compound can degrade other kinases besides ALK.[6] | Be aware of potential off-target effects on kinases such as Aurora A, FER, PTK2, and RPS6KA1.[6] Use appropriate controls and secondary assays to confirm specificity. |
| Difficulty Reproducing Published IC50/DC50 Values | Differences in experimental conditions. | Adhere strictly to the recommended experimental protocols. Be aware that IC50 and DC50 values can vary between cell lines. |
| Cell line misidentification or cross-contamination.[1] | Perform cell line authentication using methods like STR profiling.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase (ALK).[3][6] It is a hetero-bifunctional molecule that links the ALK inhibitor TAE684 to a ligand for the Cereblon E3 ubiquitin ligase.[3] This brings ALK into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[7]
Q2: What are the reported IC50 and DC50 values for this compound?
A2: The following table summarizes the reported potency and degradation values for this compound in various cell lines.
| Cell Line | IC50 (ALK activity) | DC50 (ALK degradation) | Reference |
| H3122 | - | 10 nM | [2][6] |
| Karpas 299 | - | 180 nM | [2][3][6] |
| Kelly | - | 50 nM | [3] |
| General | 0.69 nM | - | [6] |
Q3: What are the known off-targets of this compound?
A3: Besides ALK, this compound has been shown to prompt the degradation of other kinases with the following IC50 values:[6]
| Off-Target Kinase | IC50 |
| Aurora A | 13.5 nM |
| FER | 5.74 nM |
| PTK2 | 18.4 nM |
| RPS6KA1 | 65 nM |
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO up to 100 mM.[2] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[6]
Q5: What are some general best practices for cell-based assays to ensure reproducibility?
A5: To ensure the reliability of your data, consider the following:[8]
-
Cell Culture: Maintain a consistent cell passage number, routinely check for mycoplasma contamination, and ensure proper aseptic techniques.[1]
-
Microplates: Select the appropriate microplate type (e.g., black plates with clear bottoms for fluorescence assays to minimize background and crosstalk).[9]
-
Assay Conditions: Optimize cell density, incubation times, and reagent concentrations.
-
Instrumentation: Regularly calibrate and maintain lab equipment, such as pipettes and plate readers.
Experimental Protocols
Western Blotting for ALK Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0-200 nM) for a specified time (e.g., 16 hours).[6] Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize ALK protein levels to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action for this compound as a PROTAC degrader.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for inconsistent ALK degradation.
References
- 1. youtube.com [youtube.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. focus.gbo.com [focus.gbo.com]
- 5. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. selectscience.net [selectscience.net]
Technical Support Center: Strategies to Reduce TL13-12-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating the cytotoxic effects of the PROTAC degrader TL13-12 in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein. It is a heterobifunctional molecule composed of a ligand that binds to ALK (derived from the kinase inhibitor TAE684) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (derived from pomalidomide), connected by a linker. By bringing ALK into proximity with the E3 ligase, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome.
Q2: Why am I observing significant cytotoxicity in my non-target cell line after treatment with this compound?
A2: Cytotoxicity in non-target cells is likely due to off-target effects of this compound. While designed to be selective for ALK, this compound has been shown to induce the degradation of other kinases, including Aurora A, FER, Focal Adhesion Kinase (PTK2/FAK), and Ribosomal S6 Kinase 1 (RPS6KA1/RSK1). The degradation of these proteins, which are involved in critical cellular processes such as cell cycle regulation, survival, and proliferation, can lead to apoptosis and cytotoxicity in cells that are not dependent on ALK signaling. Additionally, the pomalidomide (B1683931) component of this compound can have its own off-target effects.
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A3: Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation: A decrease in cell number or metabolic activity, which can be quantified using assays like the MTT or WST-1 assay.
-
Morphological changes: Cells may show signs of apoptosis, such as shrinking, membrane blebbing, and detachment from the culture surface.
-
Increased apoptosis markers: An increase in the activity of caspases (e.g., caspase-3 and -7) or an increase in the number of TUNEL-positive cells.
Q4: What are the key strategies to minimize this compound-induced cytotoxicity in non-target cells?
A4: Several strategies can be employed to reduce off-target cytotoxicity:
-
Dose Optimization: Determine the lowest effective concentration of this compound that induces maximal degradation of ALK in your target cells while minimizing toxicity in non-target cells.
-
Time-Course Optimization: Assess the kinetics of ALK degradation and the onset of cytotoxicity to identify a time point that maximizes on-target effects while minimizing off-target toxicity.
-
Use of Appropriate Controls: Include negative controls, such as an inactive epimer of this compound that binds to ALK but not to Cereblon, to distinguish between degradation-dependent and -independent off-target effects.
-
Global Proteomics Analysis: Employ mass spectrometry-based proteomics to identify all proteins that are degraded upon this compound treatment in your non-target cells. This can help to understand the specific pathways being affected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity in non-target cells at concentrations effective for ALK degradation. | Off-target kinase degradation (Aurora A, FER, PTK2, RPS6KA1). | 1. Perform a detailed dose-response curve in both target and non-target cells to identify a therapeutic window. 2. Conduct a time-course experiment to find the optimal incubation time for maximal ALK degradation with minimal cytotoxicity. 3. Perform a washout experiment: Remove this compound from the culture medium and monitor the recovery of off-target protein levels and the reversal of the cytotoxic phenotype. |
| "Hook Effect" observed: Decreased ALK degradation at higher this compound concentrations. | Formation of non-productive binary complexes (this compound-ALK or this compound-CRBN) instead of the productive ternary complex. | 1. Perform a wide dose-response experiment to identify the optimal concentration for degradation and to confirm the bell-shaped curve characteristic of the hook effect. 2. Use lower concentrations of this compound (typically in the nanomolar range) to favor the formation of the ternary complex. |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health, confluency, or passage number. Instability of this compound in culture medium. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Assess the stability of this compound in your experimental conditions using methods like LC-MS. Ensure proper storage of the compound. |
| Cytotoxicity observed, but unsure if it is due to apoptosis. | The cytotoxic mechanism is unknown. | Perform an apoptosis assay , such as the Caspase-Glo® 3/7 assay, to determine if the observed cell death is due to programmed cell death. |
Quantitative Data Summary
The following table provides a hypothetical example of data that can be generated to assess the on-target versus off-target effects of this compound.
| Cell Line | Target (ALK) Status | Metric | This compound Concentration (nM) | Value |
| H3122 (Target) | Positive | DC₅₀ (ALK Degradation) | 10 | 10 nM |
| IC₅₀ (Viability) | 100 | 100 nM | ||
| HEK293 (Non-Target) | Negative | DC₅₀ (Aurora A Degradation) | 50 | 50 nM |
| IC₅₀ (Viability) | 200 | 200 nM |
Definitions:
-
DC₅₀ (Degradation Concentration 50%): The concentration of this compound that results in 50% degradation of the target protein.
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of this compound that reduces cell viability by 50%.
A larger window between the on-target DC₅₀ in target cells and the IC₅₀ in non-target cells indicates a better therapeutic index.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on non-target cells.
Materials:
-
Non-target cell line
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells and vehicle (DMSO) control wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC₅₀ value.[1][2][3][4]
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To determine if this compound-induced cytotoxicity is mediated by the activation of caspases 3 and 7.
Materials:
-
Non-target cell line
-
White-walled 96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include untreated and vehicle controls.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the number of cells or a viability assay performed in parallel. An increase in luminescence indicates an increase in caspase-3/7 activity.
Protocol 3: Western Blot Analysis of Off-Target Degradation
Objective: To confirm and quantify the degradation of known off-target proteins upon this compound treatment.
Materials:
-
Non-target cell line
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against Aurora A, FER, PTK2, RPS6KA1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for a specified time. Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound PROTAC for ALK degradation.
Caption: Off-target pathways leading to this compound-induced cytotoxicity.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
References
Validation & Comparative
TL13-12 vs. TAE684: A Comparative Guide to ALK Inhibition and Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TL13-12 and TAE684 for Anaplastic Lymphoma Kinase (ALK) targeting. We present a detailed analysis of their mechanisms of action, supported by experimental data, to inform strategic decisions in ALK-related cancer research.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation, often through chromosomal rearrangements, drives the proliferation of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). While small molecule inhibitors have shown clinical efficacy, the emergence of resistance necessitates the development of novel therapeutic strategies. This guide compares TAE684, a potent ATP-competitive ALK inhibitor, with this compound, a Proteolysis Targeting Chimera (PROTAC) derived from TAE684, which induces the degradation of the ALK protein.
Performance Comparison
The primary distinction between TAE684 and this compound lies in their mechanism of action. TAE684 inhibits the kinase activity of ALK, while this compound induces its degradation. This fundamental difference is reflected in their respective performance metrics.
| Compound | Target | Mechanism of Action | IC50 (ALK Inhibition) | DC50 (ALK Degradation) | Cell Line | Reference |
| TAE684 | ALK | ATP-competitive inhibitor | 2-10 nM | Not Applicable | ALCL-derived cell lines | [1][2][3][4][5] |
| This compound | ALK | PROTAC-mediated degradation | 0.69 nM | 10 nM | H3122 (NSCLC) | |
| This compound | ALK | PROTAC-mediated degradation | Not specified | 180 nM | Karpas 299 (ALCL) | |
| This compound | ALK | PROTAC-mediated degradation | Not specified | 50 nM | Kelly (Neuroblastoma) |
Key Observations:
-
Inhibition vs. Degradation: TAE684 functions as a classical inhibitor, blocking the catalytic activity of ALK. In contrast, this compound, a PROTAC, hijacks the cell's ubiquitin-proteasome system to eliminate the ALK protein entirely.
-
Potency: this compound demonstrates potent ALK degradation at nanomolar concentrations, with a DC50 of 10 nM in H3122 cells. It also exhibits a sub-nanomolar IC50 for ALK inhibition (0.69 nM), indicating that the warhead itself is a highly potent inhibitor. TAE684 is also a potent inhibitor with IC50 values in the low nanomolar range (2-10 nM).
-
Sustained Signaling Inhibition: A key advantage of the degradation mechanism of this compound is the potential for more sustained inhibition of downstream signaling pathways. Studies have shown that this compound can sustain the inhibition of ALK and STAT3 phosphorylation over a 48-hour period, comparable to TAE684.
Mechanism of Action
TAE684: ALK Kinase Inhibition
TAE684 is a small molecule inhibitor that binds to the ATP-binding pocket of the ALK kinase domain. This competitive inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.
This compound: ALK Protein Degradation
This compound is a heterobifunctional molecule. One end, the TAE684 "warhead," binds to the ALK protein. The other end is a ligand for the Cereblon E3 ubiquitin ligase. This dual binding brings ALK into close proximity with the E3 ligase complex, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome.
Experimental Protocols
In Vitro Kinase Assay (for IC50 Determination of TAE684)
This assay measures the ability of a compound to inhibit the enzymatic activity of ALK.
-
Reagents: Recombinant ALK kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr)4:1), ATP, and the test compound (TAE684).
-
Procedure:
-
The ALK enzyme is incubated with varying concentrations of TAE684.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a method like ADP-Glo™ Kinase Assay which measures ADP production, or by detecting the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
Western Blotting (for ALK Degradation and Signaling)
This technique is used to detect the levels of specific proteins in cell lysates.
-
Cell Treatment: ALK-positive cells (e.g., H3122, Karpas 299) are treated with this compound or TAE684 at various concentrations and for different durations.
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for ALK, phosphorylated ALK (p-ALK), STAT3, phosphorylated STAT3 (p-STAT3), and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. For degradation studies, the level of total ALK is normalized to the loading control. For signaling studies, the levels of p-ALK and p-STAT3 are normalized to total ALK and total STAT3, respectively. The DC50 is the concentration of the degrader that results in 50% degradation of the target protein.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (TAE684 or this compound) for a specified period (e.g., 72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to the wells. Viable cells with active metabolism convert the MTT to a purple formazan (B1609692) product. A solubilizing agent is then added, and the absorbance is read on a plate reader.
-
CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The EC50 (half-maximal effective concentration) is determined by plotting cell viability against the log of the compound concentration.
Conclusion
Both TAE684 and this compound are potent molecules targeting ALK-driven cancers. TAE684 acts as a conventional inhibitor, effectively blocking ALK's kinase activity. This compound, as a PROTAC, offers an alternative and potentially more advantageous mechanism of action by inducing the complete degradation of the ALK protein. This degradation can lead to a more sustained and profound inhibition of downstream signaling. The choice between an inhibitor and a degrader will depend on the specific research question, the cancer model being studied, and the therapeutic goal, such as overcoming inhibitor resistance. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in their pursuit of novel ALK-targeted therapies.
References
A Comparative Guide to the Selectivity Profiles of TL13-12 and TL13-112 ALK Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent Anaplastic Lymphoma Kinase (ALK) targeted protein degraders, TL13-12 and TL13-112. Both molecules are Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of ALK, a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma. This document summarizes key quantitative data, outlines experimental methodologies for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and TL13-112
This compound and TL13-112 are heterobifunctional molecules that recruit the Cereblon (CRBN) E3 ubiquitin ligase to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] this compound is derived from the ALK inhibitor TAE684, while TL13-112 is based on the ALK inhibitor Ceritinib.[1][2] Both utilize Pomalidomide as the Cereblon-binding ligand.[1][2] This guide aims to provide a clear and objective comparison of their performance based on available experimental data.
Quantitative Selectivity Profiles
The following tables summarize the in vitro inhibitory and cellular degradation potencies of this compound and TL13-112 against ALK and a panel of off-target kinases.
Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
| Target Kinase | This compound (TAE684-based) | TL13-112 (Ceritinib-based) |
| ALK | 0.69 [3] | 0.14 [4] |
| Aurora A | 13.5[3] | 8550[4] |
| FER | 5.74[3] | 42.4[4] |
| PTK2 (FAK) | 18.4[3] | 25.4[4] |
| RPS6KA1 (RSK1) | 65[3] | 677[4] |
Table 2: Cellular ALK Degradation Potency (DC50, nM)
| Cell Line | This compound | TL13-112 |
| H3122 (NSCLC) | 10[5] | 10[3][4][6] |
| Karpas 299 (ALCL) | 180[5] | 40[3][4][6] |
| Kelly (Neuroblastoma) | 50[5] | Not Reported |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the selectivity and potency of PROTAC degraders like this compound and TL13-112.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Recombinant human kinases (e.g., ALK, Aurora A, etc.).
-
Kinase-specific peptide substrate.
-
ATP (at a concentration near the Km for each kinase).
-
Test compounds (this compound, TL13-112) serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
-
Procedure:
-
The kinase, substrate, and test compound are incubated in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at room temperature, the reaction is stopped.
-
The amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.[7][8]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot for PROTAC-Induced Protein Degradation (Representative Protocol)
This method is used to quantify the levels of a target protein in cells following treatment with a PROTAC.[9]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are cleared by centrifugation.
-
Protein concentration is determined using a BCA assay.[9]
-
-
Immunoblotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-ALK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
The membrane is then washed and incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.[9]
-
-
Data Analysis:
-
Band intensities are quantified using densitometry software.
-
The target protein level is normalized to the loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are determined from the dose-response curve.[10][11][12]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz to illustrate the key biological pathways and experimental procedures discussed in this guide.
Discussion
Both this compound and TL13-112 are potent degraders of ALK. Based on the provided data, TL13-112 exhibits a slightly more potent in vitro inhibitory activity against ALK (IC50 of 0.14 nM) compared to this compound (IC50 of 0.69 nM).[3][4]
In terms of selectivity, this compound appears to have a more favorable profile regarding Aurora A kinase, with an IC50 of 13.5 nM, whereas TL13-112 is significantly less active against this off-target with an IC50 of 8550 nM.[3][4] However, both compounds show activity against other kinases such as FER and PTK2.[3][4]
In cellular degradation assays, both compounds are highly effective in the H3122 NSCLC cell line with a DC50 of 10 nM.[3][4][5][6] In the Karpas 299 ALCL cell line, TL13-112 demonstrates superior degradation potency (DC50 of 40 nM) compared to this compound (DC50 of 180 nM).[3][4][5][6]
Conclusion
The choice between this compound and TL13-112 for research or therapeutic development may depend on the specific context, such as the cancer type and the desired selectivity profile. TL13-112 shows greater potency in degrading ALK in certain cell lines, while this compound may offer a better selectivity window against some off-target kinases like Aurora A. Further investigation into the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of these compounds is necessary for a complete comparative assessment.
References
- 1. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]
- 7. confluencediscovery.com [confluencediscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. research.chalmers.se [research.chalmers.se]
Validating TL13-12-Mediated ALK Degradation: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based proteomics for validating the efficacy and specificity of TL13-12, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase (ALK). We will explore the experimental data, detailed protocols, and compare this methodology with alternative approaches.
The Mechanism of this compound: Hijacking the Cellular Machinery
This compound is a heterobifunctional small molecule that induces the degradation of ALK, a receptor tyrosine kinase implicated in various cancers.[1][2] It functions by bringing ALK into close proximity with the Cereblon E3 ubiquitin ligase complex.[1] This is achieved through its two key components: a ligand based on the ALK inhibitor TAE684 that binds to ALK, and a Pomalidomide ligand that recruits the Cereblon E3 ligase.[1][3] This induced proximity leads to the ubiquitination of ALK, marking it for degradation by the proteasome. This process effectively eliminates the ALK protein from the cell, offering a powerful therapeutic strategy.
Quantitative Proteomics: A Global View of Degradation
Quantitative mass spectrometry has become an essential tool for validating the efficacy and specificity of targeted protein degraders like this compound. This approach provides an unbiased and proteome-wide measurement of changes in protein abundance following treatment, allowing for the simultaneous assessment of on-target degradation and potential off-target effects. Techniques such as Tandem Mass Tag (TMT) labeling enable the simultaneous identification and quantification of proteins from multiple samples, offering a comprehensive picture of the PROTAC's activity.
Experimental Workflow for Mass Spectrometry Validation
The process of validating protein degradation by mass spectrometry involves several key steps, from sample preparation to data analysis. This workflow ensures a comprehensive and accurate quantification of proteome-wide changes.
Quantitative Data Summary
Mass spectrometry experiments generate vast amounts of data. The key metrics for evaluating a PROTAC's effectiveness are the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
| Cell Line | Target Protein | This compound DC50 | Max Degradation (Dmax) | Off-Target Proteins Degraded | Reference |
| H3122 | ALK | 10 nM | Achieved at 16 hours | Aurora A, FER, PTK2, RPS6KA1 | |
| Karpas 299 | ALK | 180 nM | Achieved at 16 hours | Aurora A, FER, PTK2, RPS6KA1 | |
| Kelly | ALK | 50 nM | Dose-dependent | Aurora A | |
| CHLA20 | ALK | Not Specified | Dose-dependent | Aurora A |
This table summarizes data from multiple sources to illustrate the typical quantitative output. Specific Dmax percentages were not always provided in the source material.
Comparison with Alternative Validation Methods
While mass spectrometry provides a comprehensive view, other methods are often used for orthogonal validation or for more routine screening.
| Method | Description | Advantages | Disadvantages |
| Mass Spectrometry (Proteomics) | Unbiased, global analysis of protein abundance changes across the entire proteome. | Comprehensive on- and off-target analysis; high-throughput capable; highly quantitative. | Requires specialized equipment and expertise; complex data analysis. |
| Western Blot | Antibody-based detection and semi-quantification of a specific target protein. | Relatively simple and inexpensive; widely available; provides visual confirmation. | Low-throughput; depends on antibody quality; not truly quantitative. |
| HiBiT Luminescence Assay | A bioluminescent reporter system to quantify protein levels in real-time. | Highly sensitive and quantitative; suitable for high-throughput screening. | Requires genetic modification of the target protein. |
Experimental Protocols
Quantitative Mass Spectrometry Protocol (TMT-based)
This protocol provides a general framework for the validation of this compound-mediated ALK degradation.
-
Cell Culture and Treatment: Plate cells (e.g., H3122) and treat with a dose-response of this compound (e.g., 0-200 nM) and a vehicle control (DMSO) for a set time (e.g., 16 hours).
-
Cell Lysis and Protein Quantification: Harvest cells, lyse them in a suitable buffer, and quantify the total protein concentration using a standard method like a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptide samples from each condition with different TMT isobaric tags according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled samples and perform high-pH reversed-phase fractionation to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap). Acquire data in a data-dependent acquisition (DDA) mode.
-
Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant. Search the data against a human protein database to identify peptides and proteins. Quantify the relative protein abundance based on the TMT reporter ion intensities. Perform statistical analysis to identify proteins with significant changes in abundance upon this compound treatment.
Western Blot Protocol (for Orthogonal Validation)
-
Sample Preparation: Treat cells with this compound as described above. Lyse cells and determine protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for ALK. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the ALK signal to a loading control (e.g., GAPDH or β-actin) to determine the relative decrease in protein levels.
Conclusion
Mass spectrometry-based proteomics stands out as a powerful and comprehensive method for validating the activity of targeted protein degraders like this compound. Its ability to provide an unbiased, proteome-wide view of protein abundance changes is crucial for confirming on-target efficacy and identifying any off-target effects, which is a critical step in drug development. While methods like Western Blotting are valuable for orthogonal confirmation, they lack the global perspective and quantitative power of mass spectrometry. For a thorough and reliable validation of PROTACs, a strategy incorporating the depth of mass spectrometry with the specificity of antibody-based methods is highly recommended.
References
A Comparative Analysis of TL13-12 and Brigatinib-Based ALK Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent classes of Anaplastic Lymphoma Kinase (ALK) degraders: the TAE684-based degrader TL13-12 and brigatinib-based degraders, with a focus on SIAIS117 and SIAIS164018. This objective comparison is supported by experimental data on their efficacy, selectivity, and ability to overcome therapeutic resistance.
Introduction to ALK Degraders
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). While small-molecule ALK inhibitors have shown clinical efficacy, the development of drug resistance remains a significant challenge. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that induces the degradation of target proteins rather than merely inhibiting their enzymatic activity. This approach offers the potential for a more profound and durable response and a means to overcome resistance mechanisms.
This guide focuses on a comparative analysis of this compound, a PROTAC composed of the ALK inhibitor TAE684 linked to a cereblon (CRBN) E3 ligase ligand, and brigatinib-based degraders, which utilize the potent second-generation ALK inhibitor brigatinib (B606365) as the targeting moiety.
Mechanism of Action
Both this compound and brigatinib-based degraders operate through the PROTAC mechanism. These heterobifunctional molecules form a ternary complex between the ALK protein and an E3 ubiquitin ligase (cereblon for this compound, and von Hippel-Lindau (VHL) or cereblon for the brigatinib-based degraders). This proximity facilitates the ubiquitination of ALK, marking it for degradation by the proteasome. This leads to the depletion of the entire ALK protein, including its scaffolding and non-catalytic functions, and can be effective even against inhibitor-resistant mutants.
In Vitro Performance: A Comparative Summary
The following tables summarize the in vitro performance of this compound and brigatinib-based ALK degraders based on available experimental data. It is important to note that these data are compiled from different studies and direct head-to-head comparisons may not be fully aligned.
Table 1: In Vitro Degradation and Inhibitory Potency
| Compound | ALK Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound | TAE684 | Pomalidomide (CRBN) | H3122 | 10 | 0.69 | [1][2] |
| Karpas 299 | 180 | [1][2] | ||||
| Kelly | 50 | [3] | ||||
| SIAIS117 | Brigatinib | VHL-1 (VHL) | SR | - | 1.7 | |
| H2228 | - | 46 | ||||
| SIAIS164018 | Brigatinib | Pomalidomide (CRBN) | ALK-positive SR | - | 2.5 |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition.
Table 2: Efficacy Against ALK Resistance Mutations
| Compound | Cell Line/Mutation | Effect | Reference |
| This compound | NB cells (ALK F1174L or R1275Q) | Induces ALK degradation | |
| SIAIS117 | 293T-ALK G1202R | Degrades mutant ALK protein | |
| SIAIS164018 | ALK G1202R | IC50 of 6.6 nM |
Table 3: Selectivity and Off-Target Effects
| Compound | Off-Targets Degraded/Inhibited | Reference |
| This compound | Aurora A, FER, PTK2, RPS6KA1 | |
| SIAIS164018 | FAK, PYK2, FER, RSK1, GAK, mutant EGFR |
ALK Signaling Pathway and Downstream Effects
Constitutively active ALK fusion proteins activate multiple downstream signaling pathways that promote cell proliferation, survival, and migration. Key pathways include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. By degrading the ALK protein, both this compound and brigatinib-based degraders effectively shut down these oncogenic signals. For instance, this compound has been shown to sustain the inhibition of ALK and STAT3 phosphorylation in H3122 cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of ALK degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of ALK protein following treatment with a degrader.
-
Cell Culture and Treatment: Plate ALK-positive cancer cells (e.g., H3122, Karpas 299) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the ALK degrader (e.g., 0-1000 nM) for a specified duration (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against ALK overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of ALK degradation.
Cell Viability Assay
This assay measures the effect of the ALK degraders on the proliferation and survival of cancer cells.
-
Cell Seeding: Seed ALK-positive cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of the ALK degrader. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
In Vivo Performance
While in vitro data provides valuable insights, in vivo studies are critical for evaluating the therapeutic potential of ALK degraders. The brigatinib-based degrader SIAIS164018 has been shown to be orally bioavailable and well-tolerated in vivo. In vivo efficacy studies in xenograft mouse models are necessary to determine the anti-tumor activity of these compounds. Key parameters to assess include tumor growth inhibition, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and pharmacodynamic markers (e.g., ALK protein levels in tumor tissue).
Conclusion
Both this compound and the brigatinib-based ALK degraders, SIAIS117 and SIAIS164018, have demonstrated potent in vitro activity against ALK-driven cancers. They effectively induce the degradation of ALK, inhibit cell proliferation, and show promise in overcoming resistance to traditional ALK inhibitors.
-
This compound , derived from TAE684, is a potent and selective ALK degrader with well-characterized in vitro activity and known off-targets.
-
Brigatinib-based degraders , such as SIAIS117 and SIAIS164018, leverage a highly potent second-generation ALK inhibitor and have shown efficacy against the G1202R resistance mutation. SIAIS164018 also exhibits a broader degradation profile, which could be advantageous or lead to off-target effects.
References
On-Target Activity of TL13-12 Confirmed with a Negative Control: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target activity of the PROTAC ALK degrader, TL13-12, with its corresponding negative control. This analysis is supported by experimental data and detailed protocols to ensure reproducibility and clarity.
Executive Summary
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein, a key target in several cancers. It achieves this by linking an ALK inhibitor (TAE684) to a ligand for the Cereblon E3 ubiquitin ligase (pomalidomide). To validate that the degradation of ALK is a direct result of this induced proximity to the E3 ligase, a negative control, TL13-22, was developed. This control compound is structurally similar to this compound but possesses a modified Cereblon ligand that significantly impairs its ability to bind to the E3 ligase, thereby preventing the degradation cascade. Experimental evidence confirms that while both compounds can inhibit ALK's kinase activity, only this compound effectively degrades the ALK protein.
Data Presentation: this compound vs. Negative Control
The following table summarizes the key characteristics and functional differences between this compound and its negative control, TL13-22. The data is based on findings from foundational studies on these compounds.
| Feature | This compound (Active Degrader) | TL13-22 (Negative Control) | Rationale for Difference |
| ALK Binding Moiety | TAE684 | TAE684 | Both compounds are designed to bind to ALK. |
| E3 Ligase Ligand | Pomalidomide | Modified Pomalidomide (des-carbonyl) | The negative control has a modification that ablates binding to the Cereblon E3 ligase.[1] |
| ALK Degradation | Induces potent ALK degradation | Does not induce ALK degradation | Effective degradation requires the formation of a ternary complex between ALK, the PROTAC, and the E3 ligase. The negative control cannot efficiently recruit the E3 ligase. |
| ALK Inhibition (IC50) | ~0.69 nM[2] | ~0.54 nM | Both compounds retain the ALK inhibitor moiety and can block its kinase activity. The slight difference in IC50 is not significant in the context of their primary function. |
| ALK Degradation (DC50) | 10 nM (H3122 cells), 180 nM (Karpas 299 cells)[3][4] | Not applicable (no degradation observed) | DC50 is a measure of degradation efficiency, which is absent in the negative control. |
Experimental Protocols
To confirm the on-target activity of this compound and the inactivity of its negative control in inducing ALK degradation, a Western blot analysis is the standard method.
Protocol: Western Blot for ALK Degradation
-
Cell Culture and Treatment:
-
Culture ALK-positive cancer cell lines (e.g., H3122 or Karpas 299) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, TL13-22, or a vehicle control (e.g., DMSO) for a specified time course (e.g., 16 hours).
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ALK overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative levels of ALK protein in treated versus control samples.
-
Mandatory Visualizations
Signaling Pathway of ALK
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when activated, triggers several downstream signaling pathways crucial for cell proliferation and survival, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.
Caption: ALK signaling activates downstream pathways promoting cell growth.
Experimental Workflow: Confirming On-Target Activity
The following diagram illustrates the experimental logic for confirming that this compound's activity is due to its PROTAC functionality, using TL13-22 as a negative control.
Caption: Workflow to compare ALK degradation by this compound and a negative control.
Logical Relationship: PROTAC Mechanism of Action
This diagram illustrates the essential components and interactions for a functional PROTAC like this compound, and why the negative control, TL13-22, fails to induce degradation.
Caption: PROTAC-mediated degradation requires ternary complex formation.
References
A Head-to-Head Comparison of Anaplastic Lymphoma Kinase (ALK) PROTACs
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising modality to overcome the limitations of traditional small-molecule inhibitors. This guide provides a detailed, data-driven comparison of various Anaplastic Lymphoma Kinase (ALK) PROTACs, offering insights into their performance based on preclinical data. ALK gene rearrangements are well-established oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. While ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, acquired resistance remains a major challenge, prompting the development of ALK-targeting PROTACs to induce the degradation of the ALK fusion protein.
Mechanism of Action: ALK PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (in this case, ALK), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the ALK protein, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable response compared to traditional inhibitors.
Caption: General mechanism of action of an ALK PROTAC.
Comparative Analysis of Preclinical ALK PROTACs
The following table summarizes the preclinical data for several published ALK PROTACs. These molecules utilize different ALK inhibitor warheads, E3 ligase recruiters, and linkers, resulting in varied degradation efficacy and anti-cancer activity.
| PROTAC | ALK Ligand (Warhead) | E3 Ligase Ligand | Cell Lines | Key Findings | In Vivo Efficacy |
| Compound 17 | Alectinib analog | Pomalidomide (CRBN) | H3122 (EML4-ALK), Karpas 299 (NPM-ALK) | Potent degradation of ALK fusion protein at 0.1–1 μM. IC50 of 62 nM in H3122 and 42 nM in Karpas 299 cells.[1][2] | In a Karpas 299 xenograft model, 10 mg/kg/day (I.V.) resulted in a 75.82% reduction in tumor weight.[1][2] |
| B3 | LDK378 (Ceritinib) | CRBN ligand | H3122 | Showed potent and selective inhibitory activity and decreased cellular levels of ALK fusion proteins in a concentration- and time-dependent manner.[3] | Demonstrated acceptable antiproliferative activity in a xenograft tumor model. |
| MS4077 & MS4078 | Ceritinib | Pomalidomide (CRBN) | SU-DHL-1 (NPM-ALK), NCI-H2228 (EML4-ALK) | Potently decreased cellular levels of oncogenic ALK fusion proteins in a concentration- and time-dependent manner. | MS4078 displayed good plasma exposure in a mouse pharmacokinetic study, making it suitable for in vivo studies. |
| TD-004 | Ceritinib | VHL ligand | SU-DHL-1, H3122 | Effectively induced ALK degradation and inhibited the growth of ALK fusion-positive cell lines. | Significantly reduced tumor growth in an H3122 xenograft model. |
| Gilteritinib-based PROTACs | Gilteritinib | CRBN, IAP, VHL ligands | EML4-ALK and NPM-ALK expressing cells | CRBN-based PROTACs effectively reduced ALK protein expression. IAP-based PROTACs also showed degradation, representing the first report of an IAP-based ALK degrader. VHL-based PROTACs were ineffective. | Not explicitly detailed in the provided search results. |
Experimental Protocols
The evaluation of ALK PROTACs involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action. Below are generalized protocols for key experiments.
Western Blotting for ALK Degradation
This assay is fundamental to confirm the PROTAC-mediated degradation of the target protein.
-
Cell Culture and Treatment: Seed ALK-positive cancer cell lines (e.g., H3122, Karpas 299) in appropriate culture plates. Once attached, treat the cells with varying concentrations of the ALK PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for ALK. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading. Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The reduction in the intensity of the ALK band relative to the loading control indicates protein degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the anti-proliferative effect of the ALK PROTACs.
-
Cell Seeding: Plate ALK-positive cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the ALK PROTAC or control compounds (e.g., the parent ALK inhibitor).
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the ALK PROTACs in a living organism.
-
Animal Model: Implant ALK-positive human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into different treatment groups (vehicle control, ALK PROTAC, parent inhibitor). Administer the compounds via a specified route (e.g., intravenous, oral) and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm in vivo ALK degradation).
Caption: A typical experimental workflow for evaluating ALK PROTACs.
ALK Signaling Pathway
Oncogenic ALK fusion proteins, such as EML4-ALK, lead to constitutive activation of the ALK tyrosine kinase. This results in the autophosphorylation of the kinase domain and the subsequent activation of multiple downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. By inducing the degradation of the ALK protein, PROTACs can effectively shut down these oncogenic signals.
Caption: Simplified ALK signaling pathways and the point of intervention by ALK PROTACs.
Conclusion
ALK-targeting PROTACs represent a promising therapeutic strategy with the potential to overcome resistance to conventional ALK inhibitors. The preclinical data available to date demonstrates that these molecules can effectively induce the degradation of ALK fusion proteins, leading to potent anti-proliferative effects in cancer cells and significant tumor growth inhibition in vivo. The choice of the ALK inhibitor warhead, the E3 ligase ligand, and the linker chemistry are all critical parameters that influence the efficacy of the resulting PROTAC. Further research and clinical development are warranted to fully elucidate the therapeutic potential of ALK PROTACs in the treatment of ALK-driven malignancies.
References
Sustained ALK Degradation: A Comparative Analysis of TL13-12 and its Parental Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sustained cellular effects of the PROTAC degrader TL13-12 versus its parental kinase inhibitor, TAE684. The focus is on the degradation of Anaplastic Lymphoma Kinase (ALK) and the downstream signaling impact, supported by experimental data.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK, a receptor tyrosine kinase implicated in various cancers. It is synthesized by linking the ALK inhibitor TAE684 to a ligand for the Cereblon E3 ubiquitin ligase[1]. This dual-functionality allows this compound not only to inhibit ALK's kinase activity but also to trigger its removal from the cell. Experimental evidence demonstrates that this degradation mechanism leads to a more sustained inhibition of downstream signaling pathways compared to the parental inhibitor, TAE684, which functions through competitive inhibition alone.
Data Presentation
The following tables summarize the comparative efficacy and cellular activity of this compound and its parental inhibitor, TAE684.
Table 1: Comparative Activity of this compound and TAE684
| Compound | Target | Mechanism of Action | IC₅₀ (ALK activity) | DC₅₀ (ALK Degradation) |
| This compound | ALK | PROTAC Degrader | 0.69 nM[1] | 10 nM (H3122 cells)[2] |
| TAE684 | ALK | Kinase Inhibitor | Not explicitly stated, but is the parental inhibitor of this compound | Not Applicable |
Table 2: Sustained Signaling Inhibition in H3122 Cells (48-hour time course)
| Treatment | Target Phosphorylation | Sustained Effect |
| This compound | ALK and STAT3 | Sustained inhibition observed over 48 hours[2] |
| TAE684 | ALK and STAT3 | Inhibition observed, but the sustained effect is comparatively less than this compound[2] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound and TAE684.
Cell Culture and Drug Treatment
The NCI-H3122 human lung adenocarcinoma cell line, which harbors an EML4-ALK fusion, is a suitable model for these studies.
-
Cell Maintenance: NCI-H3122 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: this compound and TAE684 are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium.
-
Treatment for Sustained Effect Analysis: For the 48-hour time course experiment, H3122 cells are seeded in appropriate culture plates. After allowing the cells to adhere overnight, they are treated with either this compound, TAE684, or a DMSO control at specified concentrations. Cell lysates are then collected at various time points (e.g., 0, 4, 8, 16, 24, 48 hours) for subsequent analysis.
Western Blot Analysis for Protein Degradation and Signaling
This method is used to assess the levels of total ALK, phosphorylated ALK (p-ALK), total STAT3, and phosphorylated STAT3 (p-STAT3).
-
Lysate Preparation: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes are blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies specific for ALK, p-ALK (Tyr1604), STAT3, p-STAT3 (Tyr705), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Mandatory Visualization
Mechanism of Action: this compound as a PROTAC Degrader
Caption: this compound facilitates the ubiquitination and degradation of ALK protein.
ALK Signaling Pathway and Point of Inhibition
Caption: ALK activates multiple downstream pathways, including JAK/STAT3.
References
Assessing the In Vivo Efficacy of Novel ALK Degrader TL13-12 in a Comparative Landscape
For researchers and drug development professionals navigating the evolving field of anaplastic lymphoma kinase (ALK) targeted therapies, a critical evaluation of emerging therapeutic modalities against established inhibitors is paramount. This guide provides a comparative assessment of the novel ALK degrader, TL13-12, alongside other prominent ALK inhibitors, ASP3026, Ceritinib (B560025) (LDK378), and Ensartinib (B612282), with a focus on their in vivo efficacy. While this compound has demonstrated promising in vitro activity, its in vivo performance remains to be publicly documented. This guide, therefore, summarizes the available preclinical data for the comparator agents to establish a benchmark for future studies on this compound and other next-generation ALK degraders.
Executive Summary
Targeted degradation of the ALK protein offers a novel therapeutic strategy to overcome resistance mechanisms observed with traditional ALK inhibitors. This compound, a proteolysis-targeting chimera (PROTAC), has been shown to induce ALK degradation effectively in various cancer cell lines in vitro.[1] However, a comprehensive understanding of its in vivo efficacy, pharmacokinetics, and safety profile is essential for its clinical translation. This guide synthesizes the publicly available in vivo data for three other ALK inhibitors—ASP3026, Ceritinib, and Ensartinib—to provide a comparative framework. The data presented herein is derived from preclinical studies in various cancer models and aims to inform the design and interpretation of future in vivo investigations of this compound.
Comparative In Vivo Efficacy of ALK Inhibitors
The following tables summarize the key in vivo efficacy data for ASP3026, Ceritinib, and Ensartinib from preclinical studies. Due to the current lack of published in vivo data for this compound, it is not included in this direct comparison.
Table 1: In Vivo Efficacy of ASP3026 in Non-Small Cell Lung Cancer (NSCLC) Models
| Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Nude Mice (Xenograft) | NCI-H2228 (EML4-ALK) | Oral administration | Induced tumor regression with a wide therapeutic margin.[2] | [2] |
| hEML4-ALK Transgenic Mice | - | Oral administration | Potent antitumor activities, including tumor shrinkage to a nondetectable level.[2] | [2] |
| Nude Mice (Intrapleural Xenograft) | NCI-H2228 | Oral administration | Prolonged survival.[2] | [2] |
| Nude Mice (Intrahepatic Xenograft) | NCI-H2228 | Oral administration | Induced continuous tumor regression, whereas crizotinib-treated mice showed tumor relapse.[2] | [2] |
| SCID Mice (Systemic Xenograft) | NPM-ALK+ ALCL cells | Not specified | Abrogated systemic lymphoma growth and improved survival compared to control and CHOP chemotherapy.[3][4] | [3][4] |
Table 2: In Vivo Efficacy of Ceritinib (LDK378) in Preclinical Models
| Animal Model | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Human-Mouse Primary Xenograft | EML4-ALK translocated lung cancer (LUF1656) | 25 mg/kg QD (low dose) or 50 mg/kg QD (full dose) | Low-dose ceritinib in combination with a PI3K inhibitor (buparlisib) improved tumor growth delay over single-agent, full-dose ceritinib.[5] | [5] |
| Ovariectomized Mice | Osteoporosis Model | Not specified | Ameliorated trabecular bone loss by inhibiting osteoclast formation.[6] | [6] |
| Ba/F3 Tumor Xenografts | EML4-ALK-WT | Not specified | Combination with a PD-L1 inhibitor significantly reduced tumor volumes compared to either agent alone.[7] | [7] |
Table 3: In Vivo and Clinical Efficacy of Ensartinib
| Study Type | Patient/Animal Model | Key Findings | Reference |
| Phase I/II Clinical Trial | ALK-positive NSCLC patients | Response rate of 60% and median progression-free survival (PFS) of 9.2 months in all patients. In ALK TKI naïve patients, the response rate was 80% with a median PFS of 26.2 months. Intracranial response rate of 64%.[8] | [8] |
| Case Report | Lung adenocarcinoma with SQSTM1-ALK fusion | Achieved partial response which was sustained for at least 6 months without observable toxicity.[9] | [9] |
| Case Report | Pulmonary inflammatory myofibroblastic tumor with GCC2-ALK fusion | Achieved a partial response with clinical benefit for over 11 months.[10] | [10] |
| Phase III Clinical Trial (eXalt3) | ALK-positive NSCLC patients | Median PFS of 25.8 months compared to 12.7 months with crizotinib.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. While specific protocols for every cited experiment are extensive, the general methodologies employed in the in vivo assessment of these ALK inhibitors are outlined below.
General In Vivo Xenograft Study Protocol
-
Cell Culture: Human cancer cell lines harboring ALK rearrangements (e.g., NCI-H2228 for NSCLC, Karpas-299 for anaplastic large-cell lymphoma) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously, intravenously, or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The investigational drug (e.g., ASP3026, Ceritinib) is administered via a clinically relevant route, often orally, at a predetermined dose and schedule.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters may include body weight (as an indicator of toxicity), survival, and biomarker analysis from tumor tissue.
-
Statistical Analysis: Tumor growth curves and survival data are analyzed using appropriate statistical methods to determine the significance of the treatment effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their understanding. The following diagrams, generated using Graphviz, illustrate the ALK signaling pathway and a typical workflow for assessing in vivo efficacy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor ASP3026 induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ALK inhibitor ASP3026 eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor ASP3026 eradicates NPM-ALK + T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model | Oncotarget [vendor-stage.oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Case report: Treatment with ensartinib shows good response to SQSTM1-ALK fusion in lung adenocarcinoma [frontiersin.org]
- 10. Case Report: Efficacy of ensartinib treatment in pulmonary inflammatory myofibroblastic tumor with a rare GCC2-ALK fusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of TL13-12
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like TL13-12 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific disposal procedures for this compound are not publicly available, this guide provides a comprehensive framework based on the disposal protocols for similar chemical entities, including Proteolysis Targeting Chimeras (PROTACs), their constituent components (an Anaplastic Lymphoma Kinase (ALK) inhibitor and a pomalidomide-based Cereblon E3 ligase ligand), and common laboratory solvents such as Dimethyl Sulfoxide (DMSO).
Core Principle: Treat as Hazardous Chemical Waste
Given that this compound is a bioactive molecule with potential cytotoxic and teratogenic properties, all materials contaminated with this compound must be handled and disposed of as hazardous chemical waste.[1][2][3][4][5] Do not dispose of this compound or its waste down the drain or in general trash. Adherence to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations, is mandatory.
Summary of Key Safety and Disposal Parameters
The following table summarizes crucial safety and disposal information applicable to this compound, based on data for comparable PROTACs and pomalidomide (B1683931).
| Parameter | Guideline/Information | Source/Rationale |
| GHS Hazard Classification | Assumed to be: Acute Toxicity, Oral (Category 4); Teratogenic; Hazardous to the aquatic environment. | Based on the known hazards of pomalidomide and general classifications for PROTACs. |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side shields, and a lab coat are required. | Standard laboratory practice for handling hazardous chemicals. |
| Engineering Controls | All handling of solid this compound and its solutions should be performed in a certified chemical fume hood. | To prevent inhalation of dust or aerosols. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent (e.g., 70% ethanol). | General procedure for chemical spills. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | General guidance for similar chemical compounds. |
Step-by-Step Disposal Procedures
The following protocol outlines the essential steps for the safe disposal of this compound waste.
Waste Segregation
Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste container.
-
This includes:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, tubes, vials, gloves, bench paper, and weighing papers.
-
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.
-
This includes:
-
Unused stock solutions (typically in DMSO).
-
Experimental solutions and cell culture media containing this compound.
-
-
Do not mix with other incompatible waste streams. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Waste Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including:
-
The full chemical name: "this compound".
-
The solvent used (e.g., "Dimethyl Sulfoxide").
-
An approximate concentration or percentage of the active compound.
-
The date the waste was first added to the container.
-
-
Use your institution's specific hazardous waste tags or labels.
Waste Storage
Store hazardous waste safely within the laboratory prior to collection.
-
Keep waste containers securely closed except when adding waste.
-
Store containers in a designated and properly ventilated satellite accumulation area.
-
The storage area should have secondary containment to mitigate spills.
-
Store away from incompatible materials.
Waste Disposal Request
Follow your institution's established procedures for the collection of hazardous waste.
-
Contact your institution's EHS department or use their online system to schedule a waste pickup.
-
Do not attempt to dispose of the waste yourself. Disposal must be handled by a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Comprehensive Handling Protocols for TL13-12
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the handling and disposal of TL13-12, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain experimental integrity. This compound's mechanism as a Proteolysis Targeting Chimera (PROTAC) underscores its potent biological activity, necessitating stringent safety measures.
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound, in both solid and solution forms, must adhere to the following personal protective equipment standards. These requirements are based on a comprehensive review of available Safety Data Sheets (SDS) and best practices for handling potent pharmaceutical compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents direct skin contact with the compound. Double-gloving provides an additional barrier in case of a breach of the outer glove. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash risk. | Protects the eyes from dust particles of the solid compound and from splashes of solutions. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N100 respirator is mandatory. For handling solutions, a standard well-ventilated area is sufficient, but a respirator is recommended if aerosols may be generated. | The solid form of this compound can be easily inhaled. A respirator minimizes the risk of respiratory exposure to this potent compound. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one, should be worn at all times. | Protects the skin and personal clothing from contamination. |
Operational Handling and Disposal Plan
The following step-by-step procedures must be followed for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
-
Storage: Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials. The compound should be stored at -20°C.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration (if in solution), date of receipt, and any relevant hazard warnings.
Preparation of Solutions
-
Weighing Solid Compound: All weighing of solid this compound must be conducted within a certified chemical fume hood or a containment glove box to prevent inhalation of dust particles.
-
Solubilization: this compound is soluble in DMSO.[1] When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Vortexing and Sonication: If required for complete dissolution, cap the vial tightly before vortexing or sonicating to prevent aerosol generation.
Experimental Use
-
Containment: All experiments involving this compound should be performed within a chemical fume hood or other appropriate containment device.
-
Spill Management: Have a spill kit readily available. In the event of a spill, immediately alert others in the area and follow your institution's established spill cleanup procedures.
-
Personal Hygiene: After handling this compound, and before leaving the laboratory, wash your hands thoroughly with soap and water.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and vials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for the disposal of solid and liquid waste.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate method, such as wiping with a 70% ethanol (B145695) solution followed by a suitable laboratory detergent.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Visualizing Key Processes
To further clarify the procedural flow and the compound's mechanism of action, the following diagrams have been generated.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Mechanism of action of this compound as an ALK protein degrader.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
